Hitci
Description
Properties
CAS No. |
19764-96-6 |
|---|---|
Molecular Formula |
C29H33IN2 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole iodide |
InChI |
InChI=1S/C29H33N2.HI/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;/h7-21H,1-6H3;1H/q+1;/p-1 |
InChI Key |
JKXWXYURKUEZHV-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
Other CAS No. |
19764-96-6 |
physical_description |
Green to gold-brown powder; [Acros Organics MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Hitci Dye in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hitci (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a near-infrared (NIR) fluorescent dye belonging to the indotricarbocyanine family. Its unique photophysical properties, including strong absorption and emission in the NIR spectrum (typically around 750-850 nm), have positioned it as a valuable tool in a diverse range of research applications. This technical guide provides a comprehensive overview of this compound's primary uses, detailing its application in fluorescence imaging, as a non-covalent protein label, and as a photosensitizer in photodynamic therapy (PDT). The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate its effective implementation in the laboratory.
Core Applications and Mechanisms of Action
This compound's utility in research stems from its distinct characteristics:
-
Near-Infrared Fluorescence: Operating within the NIR window (700-900 nm) allows for deeper tissue penetration and reduced autofluorescence from biological samples, leading to improved signal-to-noise ratios in imaging applications.
-
Environmental Sensitivity: The fluorescence properties of this compound can change upon interaction with its local environment, such as binding to proteins, which can be harnessed for labeling and sensing applications[1].
-
Photochemical Reactivity: Upon excitation with light of a specific wavelength, this compound can generate reactive oxygen species (ROS), a property that is exploited in photodynamic therapy for the targeted destruction of cancer cells.
The primary research applications of this compound dye include:
-
Fluorescent Imaging and Cellular Staining: As a fluorescent probe for imaging cells and tissues in the NIR spectrum.
-
Non-covalent Protein Labeling: For the analysis of proteins using techniques like capillary electrophoresis with laser-induced fluorescence (CE-LIF).
-
Photosensitizer in Photodynamic Therapy (PDT): For inducing cell death in cancer cells through the light-activated generation of cytotoxic ROS.
Data Presentation: Photophysical Properties of this compound Dye
The photophysical properties of this compound are crucial for its application in fluorescence-based techniques. These properties can be influenced by the solvent environment and conjugation to biomolecules.
| Property | Value | Solvent/Condition | Reference |
| Absorption Maximum (λabs) | ~740 nm | Ethanol | [2] |
| Emission Maximum (λem) | ~790 nm | Ethanol | [2] |
| Molar Extinction Coefficient (ε) | Not explicitly found for this compound | Indotricarbocyanine dyes can have ε in the range of 157,000–226,000 M⁻¹cm⁻¹ in methanol. | [3] |
| Fluorescence Quantum Yield (η) | ~40% | Ethanol, Methanol, Acetone | [2] |
| Radiative Lifetime (τr) | 4.2 ± 0.2 ns | Ethanol, Methanol, Acetone | |
| Fluorescence Lifetime (τ) | 1.7 ± 0.3 ns | Ethanol, Methanol, Acetone |
Note: The photophysical properties of this compound, particularly its quantum yield and fluorescence lifetime, can be altered upon binding to proteins. For instance, studies on other indotricarbocyanine dyes have shown an increase in fluorescence decay time upon complexation with proteins. Researchers should characterize the specific properties of this compound in their experimental system.
Experimental Protocols
Cellular Imaging with this compound Dye
This protocol provides a general framework for staining live or fixed cells with this compound for fluorescence microscopy. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining in fixed cells
-
Mounting medium with an antifade reagent
-
Glass coverslips and microscope slides
Protocol:
-
Cell Preparation:
-
Live-cell imaging: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Fixed-cell imaging: Seed cells on coverslips, allow them to adhere, and then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. For intracellular targets, permeabilize with 0.1% Triton X-100 for 10 minutes and wash three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound in cell culture medium (for live cells) or PBS (for fixed cells). A starting concentration range of 1-10 µM is recommended.
-
Remove the culture medium/PBS from the cells and add the this compound staining solution.
-
Incubate for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed culture medium (for live cells) or PBS (for fixed cells) to remove unbound dye.
-
-
Mounting and Imaging:
-
For live cells, add fresh culture medium and image immediately.
-
For fixed cells, mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the NIR spectrum (Excitation: ~740 nm, Emission: ~790 nm).
-
References
Unveiling the Spectroscopic Profile of HITCI: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and characteristics of the near-infrared (NIR) cyanine dye, 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (HITCI). Renowned for its applications as a laser dye and a fluorescent probe in biological imaging, a thorough understanding of its spectroscopic behavior is paramount for its effective utilization.[1] This document outlines its core spectral characteristics, provides detailed experimental protocols for its analysis, and visualizes key processes to facilitate a deeper understanding.
Core Spectral Properties of this compound
The spectral behavior of this compound is intrinsically linked to its molecular structure and the surrounding solvent environment. Key quantitative parameters are summarized in the tables below.
Quantitative Spectral Data
The absorption and emission maxima of this compound exhibit a dependence on the solvent used. The following table summarizes key spectral properties in common solvents.
| Property | Methanol | Ethanol | DMSO | Reference(s) |
| Absorption Maximum (λmax) | 740 nm | 744 nm[2] | 751 nm | [1] |
| Emission Maximum (λem) | 778 nm | 780 nm[3] | 792 nm | [3] |
| Molar Extinction Coefficient (ε) | 2.16 x 105 L·mol-1·cm-1 | Not specified | Not specified | |
| Fluorescence Lifetime (τ) | 800 ps | 1.7 ± 0.3 ns | Not specified | |
| Quantum Yield (Φ) | Not specified | Not specified | Not specified | |
| Stokes Shift | 38 nm | 36 nm | 41 nm |
General Characteristics
-
Appearance: Brown crystalline solid.
-
Solubility: Soluble in methanol, ethanol, and DMSO.
-
Chemical Formula: C₂₉H₃₃IN₂
-
Molecular Weight: 536.49 g/mol
Photostability
The photostability of cyanine dyes, including this compound, is a critical parameter for applications involving prolonged light exposure, such as fluorescence microscopy and in vivo imaging. The photobleaching of cyanine dyes often occurs from the excited triplet state's interaction with molecular oxygen, leading to the formation of reactive oxygen species that can degrade the dye. Factors influencing photostability include:
-
Excitation Light Intensity: Higher intensity accelerates photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen is a key factor in photodegradation.
-
Solvent Environment: The choice of solvent can impact the rate of non-radiative decay pathways and photobleaching.
Experimental Protocols
Detailed methodologies for characterizing the spectral properties of this compound are provided below. These protocols are based on standard spectroscopic techniques for cyanine dyes.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Materials:
-
This compound dye
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 10⁻³ M. Due to the high molar absorptivity of cyanine dyes, this stock solution will be highly concentrated.
-
Working Solution Preparation: Dilute the stock solution to a working concentration (in the range of 10⁻⁸ to 10⁻⁵ M) to ensure that the maximum absorbance falls within the linear range of the instrument (typically below 1.0).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Record a baseline spectrum to correct for solvent absorption and any instrumental drift.
-
Sample Measurement: Fill a second quartz cuvette with the this compound working solution. Place it in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 400-900 nm) to obtain the full absorption spectrum.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). If the concentration is accurately known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of this compound.
Instrumentation: A spectrofluorometer.
Materials:
-
This compound working solution (prepared as for UV-Vis spectroscopy)
-
Spectroscopic grade solvent
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the sample holder. Record a blank scan to subtract any background fluorescence from the solvent or cuvette.
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the this compound working solution.
-
Data Acquisition: Scan a range of emission wavelengths starting from slightly longer than the excitation wavelength to beyond the expected emission peak (e.g., 750-900 nm for excitation at 744 nm).
-
Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem). The Stokes shift can be calculated as the difference between λem and λmax.
Photostability Assessment
Objective: To evaluate the photostability of this compound under specific illumination conditions. This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.
Instrumentation:
-
A controlled light source capable of emitting both visible and UVA light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
UV-Vis spectrophotometer or spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent and place it in a transparent container. Prepare a control sample by wrapping an identical sample in aluminum foil to protect it from light.
-
Exposure: Expose the sample to a controlled light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. The dark control should be placed alongside the test sample.
-
Analysis: At predetermined time intervals, withdraw aliquots from both the exposed and control samples.
-
Spectral Measurement: Record the absorption or fluorescence spectrum of the aliquots.
-
Data Analysis: Compare the spectra of the exposed sample over time to the initial spectrum and the dark control. The rate of decrease in absorbance or fluorescence intensity provides a measure of the photostability.
Visualizations
To further elucidate the photophysical processes and experimental workflows, the following diagrams are provided.
Caption: A simplified Jablonski diagram illustrating the electronic transitions of this compound.
Caption: Workflow for the spectral characterization of this compound.
References
HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide): An In-depth Technical Guide to its Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a versatile cyanine dye with significant applications in various scientific and biomedical research fields. Its strong absorption and fluorescence in the near-infrared (NIR) region, typically between 700 and 900 nm, make it an invaluable tool for researchers. This spectral window is often referred to as the "biological window" due to the minimal light absorption by endogenous biological components like hemoglobin and water, allowing for deeper tissue penetration of light. This technical guide provides a comprehensive overview of the core applications of this compound, focusing on its use as a fluorescent probe for cellular imaging, its role in flow cytometry, its potential in photodynamic therapy, and its established function as a laser dye. This document is intended to serve as a practical resource, offering detailed experimental protocols and quantitative data to aid in the successful application of this compound in research and development.
Core Applications of this compound
The unique photophysical properties of this compound underpin its utility in a range of applications:
-
Fluorescent Probe for Cellular Imaging: this compound is widely used as a fluorescent stain, particularly for the visualization of mitochondria in living cells. As a cationic and lipophilic dye, it readily crosses the plasma membrane and accumulates in mitochondria, driven by the mitochondrial membrane potential. This property makes it an excellent indicator of mitochondrial health and function.
-
Flow Cytometry: The strong fluorescence emission of this compound allows for its use in flow cytometry for the identification and sorting of cells based on mitochondrial membrane potential. This is particularly useful in studies of apoptosis, cell viability, and mitochondrial dysfunction.
-
Photodynamic Therapy (PDT) Photosensitizer (Potential): Like many cyanine dyes, this compound has the potential to act as a photosensitizer in photodynamic therapy. Upon excitation with light of a specific wavelength, it can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells. Its absorption in the NIR region is advantageous for treating deeper tumors.
-
Laser Dye: this compound is a well-established gain medium in dye lasers, capable of producing tunable laser emission in the near-infrared region.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and comparison.
Table 1: Spectral Properties of this compound
| Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Maximum (λem, nm) | Stokes Shift (nm) | Reference |
| Methanol | 740 | 2.1 x 10⁵ | 778 | 38 | [1] |
| Ethanol | 744 | - | 780 | 36 | [1] |
| DMSO | 751 | - | 792 | 41 | [1] |
Note: The molar extinction coefficient and fluorescence quantum yield can vary depending on the solvent and local environment. Data for all solvents were not consistently available in the reviewed literature.
Table 2: Laser Performance of this compound
| Pumping Wavelength (nm) | Lasing Wavelength (nm) | Slope Efficiency (%) | Laser Threshold (mJ) | Tuning Range (nm) | Reference |
| 587 | 807 | 22 | 0.3 | 840-860 | [2] |
Note: Laser performance is highly dependent on the laser cavity design, pump source, and dye concentration.
Table 3: Photophysical Parameters (General Cyanine Dyes)
| Parameter | Typical Value Range | Significance |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 | Efficiency of photon emission after absorption. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Varies significantly | Efficiency of generating cytotoxic singlet oxygen for PDT. |
| Photostability | Moderate | Resistance to photodegradation upon light exposure. |
Experimental Protocols
The following are detailed, adaptable protocols for the key applications of this compound.
Mitochondrial Staining in Live Cells
This protocol is adapted from standard procedures for mitochondrial staining using cationic fluorescent dyes.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cells cultured on coverslips or in imaging dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy7)
Procedure:
-
Preparation of Staining Solution: Prepare a fresh working solution of this compound in pre-warmed (37°C) complete cell culture medium. The final concentration typically ranges from 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope. Use excitation and emission wavelengths appropriate for this compound (e.g., excitation ~740 nm, emission ~780 nm).
-
Workflow Diagram:
References
A Technical Guide to Near-Infrared Cyanine Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of near-infrared (NIR) cyanine dyes, pivotal tools for in vivo imaging in research and drug development. This document details their core properties, experimental protocols for their use, and their application in visualizing key biological pathways.
Introduction to Near-Infrared (NIR) Imaging with Cyanine Dyes
In vivo fluorescence imaging in the near-infrared (NIR) spectrum, particularly within the "optical window" of biological tissues (roughly 700-1700 nm), offers significant advantages over imaging in the visible range. This is primarily due to the reduced absorption and scattering of NIR light by endogenous chromophores such as hemoglobin and water, as well as lower tissue autofluorescence.[1][2] This results in deeper tissue penetration and a higher signal-to-background ratio, enabling sensitive and non-invasive visualization of biological processes in living organisms.[2]
Cyanine dyes, a class of synthetic polymethine dyes, are among the most widely used fluorophores for NIR imaging.[3][4] Their popularity stems from their high molar extinction coefficients, relatively high quantum yields, and the tunability of their spectral properties by modifying their polymethine chain length. This guide will focus on several key NIR cyanine dyes, providing the necessary data and protocols for their effective implementation in preclinical research.
Properties of Key NIR Cyanine Dyes
The selection of an appropriate NIR cyanine dye is critical for successful in vivo imaging and depends on the specific experimental requirements. The following tables summarize the key photophysical and pharmacokinetic properties of commonly used NIR cyanine dyes.
Photophysical Properties
This table provides a comparative summary of the essential photophysical characteristics of selected NIR cyanine dyes. These parameters are crucial for optimizing imaging setup and predicting dye performance.
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Indocyanine Green (ICG) | ~800 | ~830 | ~230,000 | Low | ~30 |
| IRDye® 800CW | ~774 | ~789 | ~240,000 | ~0.08-0.12 | ~15 |
| Cyanine 7 (Cy7) | ~750-756 | ~775-779 | >200,000 | Varies (typically high) | ~25 |
| SIDAG | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Values can vary depending on the solvent, conjugation partner, and measurement conditions.
Pharmacokinetic Properties
Understanding the in vivo behavior of NIR cyanine dyes is essential for designing imaging experiments and interpreting the results. This table summarizes the key pharmacokinetic parameters for selected dyes.
| Dye | Plasma Half-life | Primary Clearance Route | Protein Binding |
| Indocyanine Green (ICG) | 150-180 seconds | Hepatobiliary | High (to plasma proteins) |
| IRDye® 800CW | Biphasic, depends on conjugation | Renal (unconjugated) | Low (unconjugated) |
| Cyanine 7 (Cy7) | Short (unconjugated) | Renal (for water-soluble forms) | Varies with formulation |
| SIDAG | 89 ± 15 min | Renal | Lower than ICG |
Experimental Protocols for In Vivo Imaging
The following sections provide detailed methodologies for key experiments involving NIR cyanine dyes for in vivo imaging.
General In Vivo Imaging Workflow
A typical in vivo imaging experiment with NIR cyanine dyes follows a standardized workflow to ensure reproducibility and accuracy.
General workflow for in vivo NIR fluorescence imaging.
Animal Preparation and Anesthesia
Proper animal handling and anesthesia are critical for obtaining high-quality and reproducible imaging data.
-
Animal Models: Common models include subcutaneous or orthotopic tumor xenografts in immunodeficient mice (e.g., BALB/c nude mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before experimentation.
-
Anesthesia:
-
Injectable: A commonly used cocktail is a mixture of ketamine (e.g., 100 mg/kg) and xylazine (e.g., 10 mg/kg) administered intraperitoneally.
-
Inhalant: Isoflurane (e.g., 2% in oxygen) administered via a nose cone is preferred for longer imaging sessions to maintain a stable plane of anesthesia.
-
-
Hair Removal: Shave the area to be imaged to reduce light scattering and absorption by fur.
-
Temperature Maintenance: Use a warming pad to maintain the animal's body temperature during anesthesia and imaging.
Dye Preparation and Administration
The preparation and administration of the NIR dye conjugate are crucial for achieving optimal biodistribution and targeting.
-
Reconstitution: Reconstitute lyophilized dyes or conjugates in a suitable sterile solvent, such as phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), following the manufacturer's instructions.
-
Dosage: The optimal dose depends on the dye, the targeting moiety, and the animal model. A typical dose for unconjugated dyes is in the range of 0.375 mg/kg. For antibody conjugates, the dose is often determined based on the amount of antibody (e.g., 0.5 nmoles).
-
Administration Route:
-
Intravenous (i.v.) injection: Typically administered via the tail vein for systemic distribution.
-
Intraperitoneal (i.p.) injection: An alternative for systemic delivery.
-
Intradermal (i.d.) injection: Used for lymphatic imaging.
-
In Vivo Imaging System Setup and Image Acquisition
The imaging system parameters must be optimized to maximize the signal-to-noise ratio.
-
Imaging System: A small animal in vivo imaging system equipped with appropriate excitation light sources (lasers or filtered white light) and a sensitive detector (e.g., cooled CCD camera) is required.
-
Excitation and Emission Filters: Select filters that match the spectral properties of the chosen NIR dye. For example, for IRDye 800CW, an excitation filter around 745 nm and an emission filter around 800 nm would be appropriate.
-
Imaging Parameters:
-
Exposure Time: Adjust to achieve a good signal without saturating the detector.
-
Binning: Can be used to increase sensitivity at the expense of spatial resolution.
-
Field of View (FOV): Adjust to encompass the region of interest.
-
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image to assess autofluorescence.
-
Acquire images at multiple time points post-injection to monitor the pharmacokinetics and tumor uptake of the probe.
-
Image Analysis
Quantitative analysis of the acquired images is necessary to determine the extent of probe accumulation and targeting.
-
Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a background region (e.g., adjacent normal tissue).
-
Quantification: Measure the mean fluorescence intensity within the ROIs.
-
Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI. A higher TBR indicates better target-specific accumulation.
Visualization of Signaling Pathways
NIR cyanine dyes conjugated to targeting moieties (e.g., antibodies, peptides) can be used to visualize and quantify the expression of key molecules in signaling pathways in vivo.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. NIR dye-conjugated antibodies, such as Cetuximab-IRDye800CW, can be used to image EGFR expression.
EGFR signaling pathway targeted by a NIR dye conjugate.
VEGF Signaling in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors are crucial for tumor angiogenesis. Probes based on VEGF conjugated to NIR dyes can visualize angiogenic vasculature.
VEGF signaling in angiogenesis visualized with a NIR probe.
Cathepsin B Activity Imaging
Cathepsin B is a protease that is often overexpressed in tumors. "Smart" activatable probes, where the NIR dye fluorescence is initially quenched and then restored upon cleavage by Cathepsin B, can be used to image its activity.
Imaging Cathepsin B activity with an activatable NIR probe.
Conclusion
Near-infrared cyanine dyes are powerful and versatile tools for in vivo molecular imaging. Their favorable spectral properties enable sensitive, deep-tissue visualization of biological processes in living organisms. By understanding their photophysical and pharmacokinetic properties, and by following standardized experimental protocols, researchers can effectively utilize these dyes to advance our understanding of disease and to accelerate the development of new therapeutics. The ability to conjugate these dyes to targeting moieties further enhances their utility, allowing for the specific visualization of key signaling pathways involved in cancer and other diseases.
References
An In-depth Technical Guide to Hitci as a Laser Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hitci, or 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide, is a polymethine dye belonging to the cyanine family. It is widely recognized for its applications as a laser dye in the near-infrared (NIR) region of the electromagnetic spectrum. Its favorable photophysical properties, including a strong absorption cross-section and relatively high fluorescence quantum yield in suitable solvents, make it an efficient gain medium for tunable lasers. This technical guide provides a comprehensive overview of this compound's properties, experimental protocols for its use as a laser dye, and relevant safety information.
Photophysical and Laser Properties of this compound
The performance of this compound as a laser dye is intrinsically linked to its photophysical characteristics. These properties can be influenced by the solvent environment. A summary of key quantitative data is presented below.
Spectroscopic Properties
The absorption and emission spectra of this compound are characterized by a prominent peak in the near-infrared region. The exact position of these peaks is solvent-dependent.
| Solvent | Absorption Maximum (λ_max_abs) | Fluorescence Maximum (λ_max_fl) |
| Methanol (MeOH) | 740 nm | 778 nm |
| Ethanol (EtOH) | 740 nm | 778 nm |
| Dimethyl Sulfoxide (DMSO) | 751 nm | 792 nm |
Photophysical Parameters
Key parameters that determine the efficiency of a laser dye include its fluorescence lifetime and quantum yield.
| Solvent | Fluorescence Lifetime (τ_f_) | Radiative Lifetime (τ_r_) | Fluorescence Quantum Yield (Φ_f_) |
| Ethanol | 1.7 ± 0.3 ns | 4.2 ± 0.2 ns | ~40% |
| Methanol | ~1.7 ns | - | ~40% |
| Acetone | ~1.7 ns | - | ~40% |
Laser Performance Characteristics
The lasing performance of this compound has been characterized under specific experimental conditions.
| Parameter | Value | Conditions |
| Lasing Wavelength Range | 840 - 860 nm | Tunable operation |
| Center Lasing Wavelength | 807 nm | In ethanol, with a broadband cavity |
| Lasing Threshold | ~0.3 mJ/pulse | Pumped at 587 nm in ethanol |
| Slope Efficiency | ~22% | Pumped at 587 nm in ethanol |
Experimental Protocols
The following sections provide a detailed methodology for the preparation and use of this compound as a laser dye.
Materials and Equipment
-
This compound dye (high purity)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Syringe filters (0.22 µm pore size)
-
Quartz cuvette or dye cell
-
Pump laser (e.g., frequency-doubled Nd:YAG laser)
-
Laser cavity components (mirrors, tuning element like a diffraction grating)
-
Optical power meter
-
Spectrometer
Dye Solution Preparation
-
Determine the desired concentration. A typical starting concentration for this compound in a laser oscillator is in the range of 10⁻⁴ to 10⁻³ M. For amplifier stages, a lower concentration of approximately one-third of the oscillator concentration is recommended.[1]
-
Weigh the this compound dye powder accurately using an analytical balance in a fume hood.
-
Dissolve the dye in the chosen spectroscopic grade solvent in a clean volumetric flask. The use of an ultrasonic bath can aid in the dissolution of the dye. For DMSO, ultrasonic assistance is often necessary.
-
Ensure complete dissolution by visually inspecting the solution for any solid particles.
-
Filter the dye solution using a syringe filter (0.22 µm) to remove any dust or undissolved particles that could act as scattering centers and degrade laser performance.
-
Store the solution in a tightly sealed, light-protected container. For long-term storage, it is recommended to store the solution at low temperatures (-20°C for up to a month or -80°C for up to six months) to minimize degradation.[2]
Laser Cavity Setup and Operation
A typical setup for a this compound dye laser involves optically pumping the dye solution within a resonant cavity. The following workflow outlines the general procedure.
-
Pump Source: A pulsed laser, such as a frequency-doubled Nd:YAG laser (532 nm), is a common choice for pumping this compound. The pump beam should be focused into the dye cell to create a population inversion.
-
Dye Cell: A quartz cuvette is typically used to hold the this compound solution. The cuvette should be positioned within the laser cavity.
-
Resonant Cavity: The laser cavity consists of two mirrors: a high reflector and an output coupler. For wavelength tuning, the high reflector can be replaced with a diffraction grating in a Littrow or grazing-incidence configuration.
-
Alignment: Careful alignment of the pump beam and the cavity mirrors is crucial for achieving efficient laser operation.
-
Tuning: If a diffraction grating is used, the output wavelength can be tuned by rotating the grating.
-
Output Measurement: The output of the dye laser can be characterized using a power meter and a spectrometer to measure the output power and wavelength, respectively.
Safety Precautions
Working with this compound dye and the associated laser setup requires adherence to strict safety protocols.
-
Handling the Dye: this compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.
-
Solvent Hazards: The solvents used to dissolve this compound (e.g., ethanol, methanol, DMSO) are flammable and can be toxic. Handle them in a well-ventilated area and away from ignition sources.
-
Laser Safety: The pump laser and the resulting this compound dye laser beam are hazardous. Appropriate laser safety goggles that provide protection for the specific wavelengths being used must be worn at all times. The laser beam path should be enclosed whenever possible, and all personnel in the vicinity should be aware of the laser operation.
-
Waste Disposal: Dispose of this compound solutions and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Logical Relationships in Laser Operation
The operation of a dye laser is governed by the interplay of several factors, from the initial pumping of the dye molecules to the final emission of a coherent laser beam. The following diagram illustrates these logical relationships.
Conclusion
This compound is a versatile and efficient laser dye for the near-infrared region. By understanding its photophysical properties and following established experimental protocols, researchers can effectively utilize this compound to generate tunable laser radiation for a wide range of applications in spectroscopy, materials science, and biomedical research. Adherence to proper safety procedures is paramount when working with this dye and the associated laser systems.
References
A Technical Guide to Advanced Microscopy: Principles and Applications
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles of advanced microscopy techniques. This guide will explore the foundational concepts of fluorescence and electron microscopy, with a particular focus on correlative methodologies that bridge the gap between functional and ultrastructural analysis. We will also delve into the characteristics of near-infrared fluorescent probes, such as the indotricarbocyanine dye HITCI, and their applications in cellular imaging.
Core Principles of Fluorescence Microscopy
Fluorescence microscopy is a powerful imaging technique that utilizes the phenomenon of fluorescence to visualize specific molecules or structures within a sample.[1][2] The basic principle involves exciting a fluorescent molecule (fluorophore) with light of a specific wavelength, which then emits light at a longer wavelength. This emitted light is captured to generate an image.[1]
A standard fluorescence microscope consists of a light source, an excitation filter to select the desired wavelength for excitation, a dichroic mirror to direct the excitation light to the sample and separate the emitted light, and an emission filter to allow only the emitted light to pass to the detector.[1]
Live-Cell Imaging
A significant application of fluorescence microscopy is live-cell imaging, which allows for the real-time observation of dynamic cellular processes.[3] To maintain cell viability during imaging, specialized environmental chambers are used to control temperature, humidity, and CO2 levels.
Key considerations for live-cell imaging include:
-
Non-invasive imaging: Minimizing phototoxicity and photobleaching to avoid altering cellular functions.
-
Contrast enhancement: Utilizing techniques like phase contrast or differential interference contrast (DIC) in conjunction with fluorescence to visualize overall cell morphology.
-
Time-lapse imaging: Acquiring images at regular intervals to study cellular dynamics over time.
The this compound Dye: A Near-Infrared Fluorescent Probe
This compound (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a positively charged indotricarbocyanine dye that is commonly used as a laser dye in the near-infrared (NIR) spectrum. Its photophysical properties make it a subject of interest for various biological imaging applications.
Photophysical Properties of this compound
The absorption and fluorescence of this compound are dependent on the solvent environment. These properties are crucial for its application in microscopy, as they determine the optimal excitation and emission settings.
| Property | Solvent | Wavelength (nm) |
| Absorption Maximum | Methanol (MeOH) | 740 |
| Ethanol (EtOH) | 740 | |
| Dimethyl sulfoxide (DMSO) | 751 | |
| Fluorescence Maximum | Methanol (MeOH) | 778 |
| Ethanol (EtOH) | 778 | |
| Dimethyl sulfoxide (DMSO) | 792 |
Data compiled from available research on this compound's spectral properties.
Mechanism of Action and Applications
This compound is a lipophilic cationic dye, and its fluorescence properties can change upon binding to proteins. This characteristic can be exploited for staining cellular components. As an indotricarbocyanine dye, it belongs to a class of molecules used as biological labels. The photophysical behavior of cyanine dyes, including this compound, involves the transition of electrons between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) upon light absorption.
While detailed, standardized protocols for using this compound in routine cell microscopy are not widely published, a general cell staining protocol can be adapted from standard procedures for fluorescent dyes.
General Experimental Protocol for Cell Staining with a Fluorescent Dye
This protocol provides a general framework for staining live or fixed cells with a fluorescent dye like this compound.
-
Cell Preparation: Culture cells on coverslips or in imaging dishes to an appropriate confluency.
-
Dye Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a physiologically compatible buffer or cell culture medium to the desired working concentration.
-
Staining:
-
For live cells: Incubate the cells with the dye-containing medium for a specific duration (e.g., 15-30 minutes) at 37°C.
-
For fixed cells: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde), permeabilize if necessary (e.g., with Triton X-100), and then incubate with the dye solution.
-
-
Washing: Gently wash the cells with buffer (e.g., PBS) to remove unbound dye and reduce background fluorescence.
-
Imaging: Mount the coverslips on a slide with an appropriate mounting medium and image using a fluorescence microscope with the corresponding filter sets for the dye's excitation and emission wavelengths.
Advanced Microscopy Techniques: Correlative Light and Electron Microscopy (CLEM)
To gain a more comprehensive understanding of cellular structure and function, researchers often need to combine the advantages of different microscopy techniques. Correlative Light and Electron Microscopy (CLEM) is a powerful approach that integrates fluorescence microscopy with the high-resolution imaging of electron microscopy (EM). This allows for the identification of specific molecules or events with fluorescence, followed by the detailed ultrastructural analysis of the same region using EM.
Hitachi's MirrorCLEM system is an example of a platform designed to streamline the CLEM workflow. It simplifies the process of locating the same area of interest in both the light microscope (LM) and the electron microscope (EM).
The CLEM Workflow
The general workflow for a CLEM experiment involves several key steps:
-
Sample Preparation: The sample must be prepared in a way that preserves both the fluorescence signal and the ultrastructural integrity for EM analysis.
-
Light Microscopy (LM) Imaging: The sample is first observed under a fluorescence microscope to identify and capture images of the regions of interest based on the fluorescent labels.
-
Image Correlation and Alignment: The LM images are used as a map to locate the same region in the electron microscope. This often involves using fiduciary markers or software-based image alignment.
-
Electron Microscopy (EM) Imaging: The region of interest is then imaged at high resolution using an SEM or TEM to reveal the detailed ultrastructure.
-
Image Overlay and Analysis: The LM and EM images are overlaid to correlate the functional information from the fluorescence signal with the structural context provided by the electron micrograph.
Signaling Pathway Analysis through Advanced Microscopy
Advanced microscopy techniques are instrumental in elucidating complex signaling pathways within cells. By using fluorescently tagged proteins, researchers can visualize the localization, interaction, and dynamics of signaling molecules in real-time.
For example, a study on a generic kinase signaling pathway might involve:
-
Fluorescent Labeling: Genetically encoding a fluorescent protein (e.g., GFP) to the kinase of interest and its downstream substrate.
-
Live-Cell Imaging: Stimulating the signaling pathway and using live-cell imaging to track the translocation of the kinase from the cytoplasm to the nucleus.
-
FRET Analysis: Using Förster Resonance Energy Transfer (FRET) microscopy to detect the interaction between the kinase and its substrate.
-
CLEM for Ultrastructural Context: If the signaling complex is associated with a specific organelle, CLEM can be used to visualize the complex in its precise subcellular location.
References
In-Depth Technical Guide to the Safe Handling and Application of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide (HITCI) Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and core applications of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (HITCI) powder, a cyanine dye widely utilized in research and development for its fluorescent properties.
Chemical and Physical Properties
This compound is a solid, dark-colored powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Synonyms | HITC, 2-[7-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-3H-indolium iodide | |
| CAS Number | 19764-96-6 | |
| Molecular Formula | C₂₉H₃₃IN₂ | |
| Molecular Weight | 536.49 g/mol | |
| Melting Point | 198 °C (decomposes) | |
| Appearance | Brown or dark green solid powder | |
| λmax (in Ethanol) | 740 - 744 nm | |
| Fluorescence (in Ethanol) | Emission peak around 807 nm | |
| Solubility | Soluble in ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Insoluble in water. |
Safety and Hazard Information
This compound powder is classified as a hazardous substance. All personnel handling this material must be thoroughly familiar with its potential hazards and follow all recommended safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet
Precautionary Statements
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich Safety Data Sheet
Handling and Storage Procedures
Proper handling and storage of this compound powder are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Engineering Controls : Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Wear nitrile rubber gloves.
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator for powders.
-
Body Protection : Wear a lab coat and appropriate protective clothing.
-
-
Handling : Avoid generating dust. Use non-sparking tools for handling the powder. Ensure all equipment is properly grounded to prevent static discharge.
-
Storage : Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
-
Spill Response : In case of a spill, avoid creating dust. Moisten the spilled powder with a damp cloth or paper towel and carefully scoop it into a sealed container for disposal. Clean the spill area thoroughly with soap and water.
Experimental Protocols and Applications
This compound is primarily used as a fluorescent label and laser dye. Its lipophilic nature makes it suitable for staining cell membranes and mitochondria in living cells.
Spectroscopic Analysis
A common application of this compound is in spectroscopic studies. The following is a general protocol for preparing a solution for UV-Visible absorption and fluorescence spectroscopy.
Methodology:
-
Solution Preparation : Prepare a stock solution of this compound in a suitable solvent such as ethanol, DMF, or DMSO. A typical concentration for spectroscopic analysis is in the micromolar range.
-
UV-Visible Spectroscopy :
-
Use a calibrated spectrophotometer.
-
Scan the sample across the desired wavelength range (e.g., 500-800 nm) to determine the absorption maximum (λmax). The expected λmax in ethanol is approximately 744 nm.
-
-
Fluorescence Spectroscopy :
-
Use a calibrated spectrofluorometer.
-
Excite the sample at or near its absorption maximum.
-
Scan the emission spectrum to determine the fluorescence maximum. The fluorescence emission peak in ethanol is around 807 nm.
-
Cellular Staining (Mitochondria)
This compound can be used as a fluorescent probe to stain the mitochondria of living cells due to its lipophilic and cationic nature, allowing it to accumulate in the mitochondrial membrane.
Methodology:
-
Cell Culture : Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).
-
Staining Solution Preparation : Prepare a fresh staining solution by diluting the this compound stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining :
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells twice with a warm phosphate-buffered saline (PBS) or culture medium.
-
-
Imaging :
-
Add fresh, warm culture medium to the cells.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~740 nm, Emission: ~800 nm).
-
Toxicological Information
The toxicological properties of this compound have not been exhaustively investigated. The available data from safety data sheets indicate that it is an irritant to the skin, eyes, and respiratory system. Chronic exposure may have adverse effects. It is imperative to handle this compound with care and avoid direct contact, inhalation, and ingestion.
Signaling Pathways
Currently, there is a lack of specific studies detailing the direct interaction or modulation of cellular signaling pathways by this compound. Its primary role in a biological context is as a fluorescent probe for imaging, where it is assumed to be biologically passive at the concentrations used for staining. Researchers should be aware that, like many fluorescent dyes, high concentrations or prolonged exposure could potentially lead to phototoxicity or other off-target effects that might interfere with normal cellular processes.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound powder and adhere to all institutional and governmental safety regulations.
Technical Guide to Labeling Proteins and Peptides with HITCI Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a fluorescent dye belonging to the cyanine family, known for its absorption and emission in the near-infrared (NIR) spectrum. This property makes it particularly valuable for biological imaging applications, as NIR light can penetrate tissues more deeply with reduced background autofluorescence compared to visible light. While this compound is commercially available, it is typically supplied in a non-reactive form, making it suitable for non-covalent labeling of proteins and peptides. This guide provides an in-depth overview of this compound's properties and detailed protocols for its use in labeling biomolecules. For applications requiring stable, covalent conjugation, a general protocol for using an amine-reactive NIR cyanine dye, which is spectrally similar to this compound, is also provided.
Core Properties of this compound Dye
This compound's photophysical characteristics are crucial for its application in fluorescence-based assays. The following table summarizes its key quantitative properties.
| Property | Value | Solvent |
| Molar Mass | 536.49 g/mol | - |
| Absorption Maximum (λmax) | 740 nm | Methanol, Ethanol |
| 751 nm | DMSO | |
| Emission Maximum (λem) | 778 nm | Methanol, Ethanol |
| 792 nm | DMSO | |
| Molar Extinction Coefficient (ε) | 216,000 cm-1M-1 | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.283[1] | Ethanol |
Experimental Protocols
Non-Covalent Labeling of Proteins with this compound
This protocol is designed for the formation of a complex between this compound and a protein of interest through non-covalent interactions, such as hydrophobic and electrostatic forces. This method is rapid and avoids chemical modification of the protein.
Materials:
-
This compound dye
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Spectrophotometer and fluorometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to a final concentration of 1 mM. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.
-
Prepare the protein solution: Dissolve the protein of interest in PBS to a concentration of 1-5 mg/mL. If the protein is already in solution, dialyze it against PBS to remove any interfering substances.
-
Labeling reaction:
-
In a microcentrifuge tube, add the desired amount of protein solution.
-
Add the this compound stock solution to the protein solution to achieve the desired final dye-to-protein molar ratio. A starting point could be a 5:1 molar excess of this compound.
-
Gently mix the solution by pipetting or brief vortexing.
-
Incubate the mixture for 30 minutes at room temperature, protected from light.
-
-
Characterization of the complex:
-
Measure the absorbance spectrum of the this compound-protein complex to identify any spectral shifts compared to the free dye.
-
Measure the fluorescence emission spectrum to confirm the formation of the fluorescent complex.
-
-
Application: The non-covalently labeled protein is now ready for use in applications such as capillary electrophoresis or fluorescence-based binding assays. Note that the complex may dissociate over time or with changes in buffer conditions.
Covalent Labeling of Proteins with an Amine-Reactive NIR Dye (e.g., Cy7 NHS Ester)
For applications requiring a stable, covalent bond between the dye and the protein, an amine-reactive derivative of a spectrally similar NIR dye is recommended. N-hydroxysuccinimide (NHS) esters are commonly used to label primary amines on proteins (N-terminus and lysine residues).
Materials:
-
Amine-reactive NIR dye (e.g., Cy7 NHS ester)
-
Protein of interest (in an amine-free buffer)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare the protein solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare the dye stock solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling reaction:
-
Slowly add the dye solution to the protein solution while gently stirring. A typical starting molar ratio is 10-20 moles of dye per mole of protein.[2]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]
-
Purify the conjugate: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS or another suitable storage buffer. The labeled protein will elute in the initial fractions.
-
Determine the degree of labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~750 nm for Cy7).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The ratio of these concentrations gives the DOL.
-
Visualizations
Covalent Labeling of a Protein with an NHS Ester Dye
Caption: Covalent bond formation between a protein's primary amine and an NHS ester dye.
Experimental Workflow: Indirect Immunofluorescence
Caption: A typical workflow for indirect immunofluorescence using a labeled secondary antibody.
References
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with Carbocyanine Dyes
Topic: Carbocyanine Dye Staining Protocol for Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbocyanine dyes are a class of fluorescent molecules widely utilized in life sciences for the staining of cells and tissues. This application note provides a detailed protocol for staining live cells using a representative carbocyanine dye, DiIC1(5), which is particularly useful for monitoring mitochondrial membrane potential. While the user inquired about "Hitci dye," specific live-cell staining protocols for this particular indotricarbocyanine are not as established. However, DiIC1(5) belongs to the same family of dyes and serves as an excellent, well-documented alternative for live-cell imaging applications.[1][2]
The protocol herein is designed to be a comprehensive guide for researchers, offering step-by-step instructions, data presentation guidelines, and visual aids to ensure successful and reproducible live-cell staining experiments.
Principle and Mechanism of Action
Carbocyanine dyes with short alkyl chains, when used at nanomolar concentrations, accumulate in the mitochondria of living cells.[1] This accumulation is driven by the mitochondrial membrane potential (ΔΨm). In healthy, metabolically active cells, the mitochondrial inner membrane maintains a significant electrochemical gradient, with a negative charge on the inside. Cationic carbocyanine dyes, such as DiIC1(5), are electrophoretically drawn into the mitochondrial matrix. Consequently, the intensity of the dye's fluorescence within the mitochondria is proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity can indicate a loss of mitochondrial membrane potential, which is a key event in apoptosis and cellular stress.[3]
Signaling Pathway and Mechanism Diagram
Caption: Mechanism of mitochondrial staining by potential-dependent carbocyanine dyes.
Data Presentation
The following table summarizes typical experimental parameters for live-cell staining with DiIC1(5). Optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Value | Reference |
| Dye | DiIC1(5) (1,1'-diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide) | [3] |
| Target Organelle | Mitochondria | |
| Working Concentration | 10 - 100 nM | |
| Incubation Time | 15 - 30 minutes | |
| Incubation Temperature | 37°C | |
| Excitation (max) | ~644 nm | |
| Emission (max) | ~665 nm | |
| Control | CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at 50 µM |
Experimental Protocols
This section provides a detailed protocol for staining live cells with DiIC1(5) for analysis by fluorescence microscopy or flow cytometry.
Materials
-
DiIC1(5) stock solution (e.g., 10 µM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium (without phenol red for imaging is recommended)
-
Live cells in culture (adherent or suspension)
-
CCCP stock solution (e.g., 50 mM in DMSO) for control
-
Fluorescence microscope with appropriate filters or a flow cytometer
Experimental Workflow Diagram
Caption: General experimental workflow for live-cell staining with DiIC1(5).
Staining Protocol for Adherent Cells (for Microscopy)
-
Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 50-70%).
-
Prepare Staining Solution: Dilute the DiIC1(5) stock solution in pre-warmed cell culture medium or buffer to the desired final concentration (e.g., 50 nM).
-
Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): For clearer imaging, you can remove the staining solution and wash the cells once with pre-warmed medium or PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence.
Staining Protocol for Suspension Cells (for Flow Cytometry)
-
Cell Preparation: Harvest suspension cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Prepare Staining Solution: Prepare a 2X working solution of DiIC1(5) in pre-warmed culture medium.
-
Staining: Add an equal volume of the 2X staining solution to the cell suspension to achieve the final desired concentration (e.g., 50 nM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Control Sample: For a negative control, a separate aliquot of cells can be pre-treated with CCCP (e.g., 50 µM for 5 minutes) before or during dye incubation to disrupt the mitochondrial membrane potential.
-
Analysis: Analyze the stained cells directly by flow cytometry using red excitation and far-red emission channels.
Troubleshooting and Considerations
-
Phototoxicity: Minimize the exposure of stained cells to excitation light to reduce phototoxicity and photobleaching.
-
Dye Concentration: The optimal dye concentration may vary between cell types. It is advisable to perform a concentration titration to determine the lowest effective concentration with minimal background.
-
Buffer Choice: While staining can be performed in complete medium, using a serum-free medium or a buffered salt solution during staining and imaging can reduce background fluorescence.
-
Cytotoxicity: Although used at low concentrations, prolonged exposure to any fluorescent dye can potentially affect cell viability. It is good practice to assess cell health post-staining.
By following this detailed protocol, researchers can effectively utilize carbocyanine dyes for the fluorescent labeling of mitochondria in live cells, enabling the study of cellular health, apoptosis, and mitochondrial function.
References
Application Notes and Protocols for Hitci in vivo Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hitci (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. These dyes have garnered significant interest in preclinical research due to their intrinsic ability to preferentially accumulate in tumor tissues. This property, coupled with the favorable characteristics of NIR imaging, such as deep tissue penetration and low autofluorescence, makes this compound and related dyes powerful tools for non-invasive in vivo imaging in mouse models of cancer and other diseases.
These application notes provide a comprehensive guide for utilizing this compound for in vivo imaging in mice, covering its mechanism of action, detailed experimental protocols, and data presentation. Due to the limited availability of extensive in vivo data specifically for this compound, information from closely related and structurally similar heptamethine cyanine dyes, such as IR-783 and MHI-148, has been incorporated to provide a thorough and representative guide.
Mechanism of Action: Tumor-Specific Accumulation
The preferential accumulation of heptamethine cyanine dyes like this compound in tumor cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells. Following uptake, these dyes tend to concentrate in the mitochondria and lysosomes of cancer cells. This "structure-inherent targeting" obviates the need for conjugation to specific targeting ligands, simplifying probe design and application.
Signaling Pathway of Heptamethine Cyanine Dye Uptake
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide | N/A |
| Molecular Formula | C₂₉H₃₃IN₂ | N/A |
| Molecular Weight | 536.49 g/mol | N/A |
| Appearance | Brown crystalline solid | N/A |
| Solubility | Methanol, Ethanol, DMSO | N/A |
| Excitation Max (λex) | ~740-751 nm (solvent dependent) | [1] |
| Emission Max (λem) | ~778-792 nm (solvent dependent) | [1] |
Table 2: Representative Biodistribution of a Heptamethine Cyanine Dye (IR-783) in Tumor-Bearing Mice
Disclaimer: This data is for IR-783, a structurally similar heptamethine cyanine dye, and is intended to be representative of the expected biodistribution profile of this compound. The data represents the apparent dye concentration (μg/g of tissue) at 24 hours post-intraperitoneal injection.
| Organ | Apparent Dye Concentration (μg/g ± SEM) |
| Tumor | 1.8 ± 0.2 |
| Liver | 1.2 ± 0.15 |
| Kidney | 0.8 ± 0.1 |
| Spleen | 0.6 ± 0.08 |
| Lung | 0.5 ± 0.07 |
| Heart | 0.3 ± 0.05 |
| Muscle | 0.2 ± 0.03 |
Experimental Protocols
Protocol 1: Preparation of this compound for in vivo Injection
Materials:
-
This compound (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation:
-
Due to the hydrophobic nature of this compound, first prepare a stock solution in DMSO.
-
In a sterile microcentrifuge tube, dissolve this compound powder in DMSO to a concentration of 1-5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C, protected from light.
-
-
Working Solution Preparation (for injection):
-
On the day of the experiment, thaw the this compound stock solution at room temperature.
-
Dilute the stock solution with sterile PBS (pH 7.4) to the final desired concentration. Important: To avoid precipitation, add the DMSO stock solution to the PBS and vortex immediately. Do not add PBS to the DMSO stock.
-
The final concentration of DMSO in the injected solution should be kept low (ideally below 10%) to minimize toxicity to the mice.
-
A typical final injection concentration for similar dyes is around 0.5 mg/kg body weight.[2] For a 20g mouse, this would be 10 µg of dye.
-
Filter the final working solution through a 0.22 µm sterile syringe filter before injection to remove any potential aggregates.
-
Protocol 2: in vivo Imaging of this compound in Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Prepared this compound injection solution
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum, Kodak Imaging Station) equipped with appropriate NIR filters
-
Sterile syringes and needles (e.g., 27-30 gauge)
Experimental Workflow Diagram
Procedure:
-
Animal Preparation:
-
Allow mice to acclimate to the laboratory environment.
-
If the mouse strain has dark fur, it is recommended to shave the area of interest to reduce light absorption and scattering.
-
-
Dye Administration:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Maintain anesthesia throughout the injection and imaging procedure.
-
Administer the prepared this compound solution via the desired route. Intravenous (tail vein) injection is common for systemic delivery and biodistribution studies. A typical injection volume for a mouse is 100-200 µL.[2]
-
-
in vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. The stage should be heated to 37°C to maintain the animal's body temperature.
-
Acquire a baseline image before dye injection to assess autofluorescence.
-
Imaging Parameters:
-
Excitation Filter: Select a filter appropriate for this compound's excitation peak (~740 nm).
-
Emission Filter: Select a long-pass filter suitable for this compound's emission peak (~780-800 nm).
-
Exposure Time: This will vary depending on the imaging system and the signal intensity. Start with an auto-exposure setting and then optimize for a good signal-to-noise ratio without saturation. Exposure times can range from seconds to a few minutes.
-
-
Acquire images at various time points post-injection (e.g., 30 min, 1h, 4h, 8h, 24h, 48h) to monitor the biodistribution and tumor accumulation of the dye. Peak tumor accumulation for similar dyes is often observed between 12 and 24 hours.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs.
-
Quantify the average fluorescence intensity (e.g., in photons/sec/cm²/sr) within each ROI.
-
Calculate the tumor-to-background ratio by dividing the fluorescence intensity of the tumor by that of a non-tumor-bearing muscle area.
-
-
ex vivo Organ Imaging (Optional):
-
At the final time point, euthanize the mouse according to institutional guidelines.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of this compound. This can provide more precise localization of the signal.
-
Concluding Remarks
This guide provides a framework for conducting in vivo imaging studies in mice using the NIR fluorescent dye this compound. By leveraging its inherent tumor-targeting properties, researchers can effectively visualize and quantify tumor burden and response to therapy in a non-invasive manner. As with any experimental protocol, optimization of dye concentration, imaging parameters, and time points may be necessary for specific mouse models and research questions.
References
Application Note: Protocol for Covalent Labeling of Antibodies with Hitci-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction This application note provides a detailed protocol for the covalent labeling of antibodies with the near-infrared (NIR) cyanine dye, Hitci, activated with an N-hydroxysuccinimidyl (NHS) ester. This compound is an indocarbocyanine dye with excitation and emission maxima in the NIR region, making it a valuable tool for various in vitro and in vivo imaging applications where minimizing background autofluorescence is critical.[1][2][3] The NHS ester functional group allows for the efficient and stable covalent conjugation of this compound to primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond.[][5] This protocol outlines the necessary steps for antibody preparation, conjugation, purification of the labeled antibody, and characterization of the final conjugate.
Materials and Methods
Materials
-
Antibody to be labeled (in an amine-free buffer such as PBS)
-
This compound-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification Column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Microcentrifuge tubes
Experimental Protocols
1. Antibody Preparation
Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer. The presence of primary amines, such as Tris or glycine, in the buffer will compete with the antibody for reaction with the this compound-NHS ester, thereby reducing labeling efficiency.
-
If the antibody is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) or purified using a desalting column.
-
The recommended antibody concentration for labeling is between 2-10 mg/mL for optimal efficiency.
2. Preparation of this compound-NHS Ester Stock Solution
NHS esters are moisture-sensitive and should be handled accordingly.
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of the this compound-NHS ester by dissolving it in anhydrous DMSO. This should be done immediately before use, as NHS esters are not stable in solution for extended periods.
3. Antibody Conjugation Reaction
The molar ratio of dye to antibody is a critical parameter that may require optimization for each specific antibody to achieve the desired degree of labeling (DOL). A typical starting point is a 10-20 fold molar excess of the dye.
-
Dilute the antibody to the desired concentration (e.g., 2 mg/mL) with the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).
-
While gently vortexing the antibody solution, slowly add the calculated volume of the 10 mM this compound-NHS ester stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
4. Purification of the Labeled Antibody
Purification is necessary to remove any unreacted, free this compound dye from the antibody-dye conjugate. Gel filtration chromatography is a commonly used method for this purpose.
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS or another suitable storage buffer.
-
Carefully load the reaction mixture onto the center of the column.
-
Allow the sample to enter the column bed, then begin eluting with the equilibration buffer.
-
The first colored fraction to elute will be the this compound-labeled antibody. The smaller, unreacted dye molecules will elute later. Collect the initial, colored fraction containing the purified conjugate.
An alternative method for purification, especially for multiple small-scale conjugations, is on-bead labeling and purification using Protein A or Protein G magnetic beads.
5. Characterization of the this compound-Labeled Antibody
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength for this compound (approximately 740-751 nm, Amax).
-
Calculate the concentration of the antibody using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein Where:
-
CF is the correction factor for the dye at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
-
Calculate the degree of labeling (DOL) using the formula: DOL = Amax / (ε_dye × Protein Concentration (M)) Where:
-
ε_dye is the molar extinction coefficient of this compound at its Amax.
-
The optimal DOL for most antibodies is typically between 2 and 10.
Data Presentation
The following table summarizes key quantitative parameters for a typical antibody labeling experiment with this compound-NHS ester.
| Parameter | Value | Unit | Notes |
| Antibody Concentration | 2 | mg/mL | Optimal range is 2-10 mg/mL. |
| Dye:Antibody Molar Ratio | 15:1 | A starting point for optimization. | |
| Reaction pH | 8.3 | Slightly basic pH is required for amine reactivity. | |
| Reaction Time | 60 | minutes | At room temperature. |
| Purification Method | Gel Filtration | e.g., Sephadex G-25. | |
| Amax (this compound) | ~750 | nm | Dependent on the solvent. |
| Optimal Degree of Labeling | 2-10 |
Visualizations
Caption: Experimental workflow for labeling antibodies with this compound-NHS ester.
Caption: Chemical reaction of this compound-NHS ester with a primary amine on an antibody.
References
Application Notes and Protocols for Optimal Cell Staining with HITCI Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a positively charged, near-infrared (NIR) fluorescent dye belonging to the cyanine family.[1] Traditionally used as a laser dye, its favorable photophysical properties, including excitation and emission in the NIR spectrum, make it a potential candidate for biological imaging applications.[2][3] NIR dyes are advantageous for live-cell imaging as they minimize autofluorescence from cellular components and reduce phototoxicity and light scattering, allowing for deeper tissue penetration. This document provides a comprehensive guide to utilizing this compound for cell staining, including recommended protocols for concentration optimization, cytotoxicity assessment, and staining procedures.
Disclaimer: Limited specific data exists in the scientific literature for the use of this compound in direct cell staining. The following protocols are based on general principles for fluorescent dye staining and methodologies for similar cyanine dyes. Optimization for specific cell types and experimental conditions is crucial for successful and reproducible results.
Quantitative Data Summary
Effective cell staining with any fluorescent dye requires careful optimization of the dye concentration to achieve a balance between strong signal intensity and minimal cytotoxicity. The following tables provide a template for organizing experimental data during the optimization process for this compound dye.
Table 1: this compound Dye Concentration Optimization
| Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Qualitative Observations (e.g., subcellular localization, dye aggregation) |
| 0.1 | 30 | |||
| 0.5 | 30 | |||
| 1.0 | 30 | |||
| 2.5 | 30 | |||
| 5.0 | 30 | |||
| 10.0 | 30 |
Table 2: Cytotoxicity of this compound Dye
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (e.g., via MTT assay) | Apoptosis (%) (e.g., via Annexin V staining) |
| 0.1 | 24 | ||
| 0.5 | 24 | ||
| 1.0 | 24 | ||
| 2.5 | 24 | ||
| 5.0 | 24 | ||
| 10.0 | 24 |
Experimental Protocols
Protocol for Determining Optimal Staining Concentration of this compound Dye
This protocol outlines the steps to determine the ideal concentration of this compound for staining a specific cell type. The goal is to identify the concentration that provides the brightest signal with the lowest background.
Materials:
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (serum-free and phenol red-free for staining, complete medium for culture)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on imaging-suitable plates or coverslips (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets for NIR dyes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.
-
Preparation of Staining Solutions: Prepare a series of dilutions of this compound dye in pre-warmed, serum-free, and phenol red-free culture medium. Suggested starting concentrations range from 0.1 µM to 10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the this compound staining solutions to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 15-60 minutes. Protect the cells from light during this step.
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells 1-2 times with pre-warmed imaging medium to remove unbound dye and reduce background fluorescence.[4]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters for this compound (excitation typically around 740 nm, emission around 770 nm).
-
-
Analysis:
-
Quantify the mean fluorescence intensity of the stained cells for each concentration using image analysis software such as ImageJ or FIJI.[5]
-
Determine the signal-to-noise ratio.
-
The optimal concentration will be the one that yields the highest signal-to-noise ratio without visible signs of dye aggregation or cellular stress.
-
Protocol for Assessing Cytotoxicity of this compound Dye
This protocol describes how to evaluate the toxicity of this compound on a given cell line using a standard colorimetric assay (MTT) or a fluorescence-based viability assay.
Materials:
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other cell viability assay kit (e.g., CellTox™ Green)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Dye Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period relevant to the intended staining protocol (e.g., 24 hours).
-
Cell Viability Assay (MTT Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the this compound concentration to determine the concentration at which a significant decrease in viability occurs.
-
Visualizations
Experimental Workflow for Optimal Staining
Caption: A general workflow for determining the optimal this compound staining concentration.
Logic for Troubleshooting Common Staining Issues
Caption: A troubleshooting guide for common issues in cell staining.
References
- 1. Fluorimetric studies and noncovalent labeling of protein with the near-infrared dye this compound for analysis by CE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
Application Notes and Protocols for Hitci Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of Hitci (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide), a versatile near-infrared (NIR) cyanine dye. These protocols are intended for researchers, scientists, and professionals in drug development who utilize this compound for applications such as fluorescent imaging and as a laser dye. The following sections detail the necessary materials, a step-by-step procedure for preparation, and crucial storage conditions to ensure the stability and efficacy of the stock solution.
Introduction
This compound is a cationic indocarbocyanine dye widely employed in various scientific and biomedical research fields.[1][2][3] Its primary application lies in its function as a laser dye in the near-infrared spectrum.[2][4] The ability of this compound's absorbance and fluorescence properties to change upon binding to proteins makes it a valuable tool in a wide range of solution pH levels. Proper preparation of a this compound stock solution is the foundational step for its successful application in experimental workflows. This document outlines a standardized protocol to ensure reproducibility and accuracy in such experiments.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its correct handling and use. The key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Hexacyanine 3, HITC iodide, HTC iodide, LC8500, 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide, 2-[7-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-3H-indolium iodide | |
| Molecular Formula | C29H33IN2 | |
| Molecular Weight | 536.49 g/mol | |
| Appearance | Brown crystalline solid | |
| Solubility | Soluble in methanol, ethanol, or DMSO. | |
| Purity | ≥98% (HPLC) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Reagents
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 5.36 mg of this compound powder using an analytical balance and transfer it to a microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Close the tube securely and vortex the solution at the highest setting for approximately 5 minutes to facilitate dissolution. If the powder is not fully dissolved, sonication in a water bath for a few minutes can be beneficial. For a 50 mg/mL concentration in DMSO, ultrasonic assistance may be necessary.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Storage: The prepared 10 mM this compound stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.
Molarity Calculation
The concentration of the stock solution is calculated using the following formula:
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
For a 10 mM (0.01 mol/L) solution in 1 mL (0.001 L):
Mass (g) = 0.01 mol/L × 0.001 L × 536.49 g/mol = 0.00536 g = 5.36 mg
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for preparing the this compound stock solution and a signaling pathway concept where such a fluorescent dye might be applied.
Caption: Workflow for this compound Stock Solution Preparation and Use.
Caption: Hypothetical Signaling Pathway with a Fluorescent Probe.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and DMSO.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Conclusion
The protocol detailed in this application note provides a reliable method for the preparation of this compound stock solutions. Adherence to these guidelines, particularly regarding accurate measurements, proper dissolution techniques, and appropriate storage conditions, is critical for obtaining consistent and reproducible results in research and development applications.
References
Application Notes and Protocols for Hitci Dye in Tissue Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hitci (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a fluorescent dye belonging to the carbocyanine family. Characterized by its positive charge and near-infrared (NIR) fluorescence emission, this compound has been explored as a non-covalent probe for proteins.[1] Its utility in tissue staining is predicated on its ability to bind to cellular components, leading to a significant enhancement of its fluorescence. While specific, validated protocols for this compound in routine histological staining are not widely published, this document provides a recommended starting protocol based on the properties of this compound and related carbocyanine dyes, along with the necessary background and theoretical framework for its application in tissue imaging.
Similar carbocyanine dyes are known to act as lipophilic stains for cellular membranes or accumulate in organelles like mitochondria.[2][3][4] Therefore, this compound is anticipated to be a valuable tool for visualizing general cellular architecture in tissue sections.
Data Presentation
Table 1: Physicochemical Properties of this compound Dye
| Property | Value | Reference |
| Chemical Name | 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide | [1] |
| Molecular Formula | C₂₉H₃₃IN₂ | N/A |
| Molecular Weight | 536.49 g/mol | N/A |
| Excitation (max) | ~740-750 nm | |
| Emission (max) | ~770-780 nm | |
| Charge | Positive | |
| Staining Mechanism | Non-covalent binding to proteins and likely interaction with lipid membranes |
Table 2: Recommended Starting Conditions for this compound Dye Tissue Staining (Optimization Required)
| Parameter | Recommended Range | Notes |
| Tissue Preparation | ||
| Fixation | 4% Paraformaldehyde (PFA) in PBS | Standard fixation for immunofluorescence is a good starting point. |
| Embedding | Paraffin-embedded or Frozen (OCT) | Protocol needs to be adapted for deparaffinization or cryosectioning. |
| Section Thickness | 5 - 20 µm | Thinner sections generally yield better resolution. |
| Staining Solution | ||
| This compound Dye Concentration | 1 - 10 µM | Based on protocols for similar carbocyanine dyes like DiR. Titration is critical. |
| Solvent | Phosphate-Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO) for stock | Prepare a concentrated stock solution in DMSO and dilute in PBS for the working solution. |
| Incubation | ||
| Incubation Time | 10 - 30 minutes | Based on protocols for similar carbocyanine dyes. Time may need to be optimized. |
| Incubation Temperature | Room Temperature | Protect from light to prevent photobleaching. |
| Washing | ||
| Wash Buffer | PBS | |
| Wash Steps | 2-3 washes, 5 minutes each | To remove unbound dye and reduce background. |
| Mounting | ||
| Mounting Medium | Aqueous, anti-fade mounting medium | To preserve fluorescence signal. |
Experimental Protocols
Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections with this compound Dye
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound dye
-
DMSO
-
Aqueous anti-fade mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse in 95% Ethanol: 1 change for 3 minutes. d. Immerse in 70% Ethanol: 1 change for 3 minutes. e. Rinse thoroughly in deionized water. f. Equilibrate in PBS for 5 minutes.
-
This compound Dye Staining: a. Prepare a 1 mM stock solution of this compound dye in DMSO. Store protected from light at -20°C. b. Prepare a working staining solution by diluting the stock solution in PBS to a final concentration of 1-10 µM. Note: The optimal concentration must be determined empirically. c. Carefully blot excess PBS from around the tissue section without letting the tissue dry. d. Apply the this compound staining solution to completely cover the tissue section. e. Incubate for 10-30 minutes at room temperature in a dark, humidified chamber. Note: The optimal incubation time should be determined by testing a time course.
-
Washing: a. Gently rinse the slides with PBS. b. Wash the slides in PBS: 2-3 changes for 5 minutes each, with gentle agitation.
-
Mounting: a. Carefully blot excess PBS from the slide. b. Apply a drop of aqueous anti-fade mounting medium to the tissue section. c. Lower a coverslip onto the mounting medium, avoiding air bubbles. d. Seal the edges of the coverslip with nail polish if desired. e. Allow the mounting medium to cure according to the manufacturer's instructions.
-
Imaging: a. Visualize the stained tissue section using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~740-750 nm, Emission: ~770-780 nm).
Protocol 2: Staining of Frozen Tissue Sections with this compound Dye
Materials:
-
Frozen tissue sections on charged slides
-
4% Paraformaldehyde (PFA) in PBS (for post-fixation, optional)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound dye
-
DMSO
-
Aqueous anti-fade mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Tissue Preparation: a. Allow frozen tissue sections to equilibrate to room temperature for 15-30 minutes. b. If required, perform a brief post-fixation with 4% PFA in PBS for 10-15 minutes at room temperature. c. Wash slides in PBS: 3 changes for 5 minutes each.
-
This compound Dye Staining: a. Follow steps 2a-2e from Protocol 1.
-
Washing: a. Follow steps 3a-3b from Protocol 1.
-
Mounting: a. Follow steps 4a-4e from Protocol 1.
-
Imaging: a. Follow step 5a from Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for this compound dye tissue staining.
Caption: Proposed mechanism of this compound dye staining.
References
- 1. Fluorimetric studies and noncovalent labeling of protein with the near-infrared dye this compound for analysis by CE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DiIC1(5) iodide [1,1,3,3,3,3-Hexamethylindodicarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
Application Notes and Protocols for Noncovalent Labeling of Proteins with Hitci Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
The noncovalent labeling of proteins with fluorescent dyes has emerged as a powerful tool in biochemical and pharmaceutical research. This technique offers a significant advantage over covalent labeling methods by preserving the native structure and function of the target protein, as the dye molecule does not form a permanent chemical bond. Hitci (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a positively charged, near-infrared (NIR) indocarbocyanine dye whose fluorescence properties are sensitive to its local environment.[1][2][3] Upon noncovalent binding to proteins, typically within hydrophobic pockets, this compound exhibits significant changes in its absorbance and fluorescence characteristics, most notably a dramatic enhancement of its fluorescence quantum yield.[2][3] This "turn-on" fluorescence makes this compound an excellent probe for studying protein structure, dynamics, and interactions.
This document provides detailed application notes and protocols for the use of this compound dye in the noncovalent labeling of proteins. It is intended for researchers and professionals in drug development and related fields who are interested in utilizing this versatile dye for applications such as determining protein concentration, assessing binding affinities, and in high-throughput screening assays.
Principle of Noncovalent Labeling with this compound
The interaction between this compound and proteins is primarily driven by a combination of hydrophobic and electrostatic forces. The positively charged nature of the this compound molecule can facilitate initial interactions with negatively charged residues on the protein surface. Subsequently, the hydrophobic core of the dye molecule partitions into nonpolar pockets on the protein's surface or within its tertiary structure. This sequestration from the aqueous environment restricts the rotational freedom of the dye, leading to a significant increase in its fluorescence quantum yield. In its free state in aqueous solutions, this compound is only weakly fluorescent. However, upon binding to a protein such as Human Serum Albumin (HSA), its fluorescence intensity can increase manifold. This environmentally sensitive fluorescence is the basis for its use as a noncovalent probe.
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Protein Quantification: The fluorescence enhancement upon binding can be used to develop sensitive assays for protein quantification.
-
Binding Affinity Determination: Fluorescence titration experiments can be employed to determine the dissociation constant (Kd) of the this compound-protein interaction.
-
Competitive Binding Assays: this compound can be used as a fluorescent probe in competitive binding assays to determine the binding affinities of non-fluorescent ligands, such as small molecule drugs, to a target protein.
-
High-Throughput Screening (HTS): The simplicity and sensitivity of fluorescence-based assays make this compound a valuable tool for HTS of compound libraries for protein binders.
-
Monitoring Protein Conformational Changes: Changes in the protein's conformation that alter the binding pocket for this compound can be monitored by observing changes in the dye's fluorescence.
Quantitative Data
The spectral properties of this compound are highly dependent on its environment. The following tables summarize key quantitative data for this compound in its free and protein-bound states.
Table 1: Spectral Properties of Free this compound Dye in Various Solvents
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Methanol | 740 | 778 | ~250,000 | 0.28 |
| Ethanol | 740 | 778 | Not Reported | Not Reported |
| DMSO | 751 | 792 | Not Reported | Not Reported |
Table 2: Spectral Properties of this compound Noncovalently Bound to Human Serum Albumin (HSA)
| Parameter | Value | Notes |
| Excitation Maximum (λ_ex) (nm) | ~750 | Slight red-shift upon binding. |
| Emission Maximum (λ_em) (nm) | ~785 | Slight red-shift upon binding. |
| Quantum Yield (Φ) | Significantly Increased | The exact value can vary depending on the binding site and protein conformation, but a substantial increase from the baseline in aqueous solution is characteristic. |
| Binding Affinity (Kd) | Micromolar (µM) range | This is an estimated value based on similar cyanine dyes and can be determined experimentally using the protocols below. |
Experimental Protocols
Protocol 1: Determination of this compound-Protein Binding Affinity by Fluorescence Titration
This protocol describes how to determine the dissociation constant (Kd) of the this compound-protein interaction by measuring the increase in fluorescence intensity of this compound as it binds to the protein.
Materials:
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
Purified protein of interest (e.g., Human Serum Albumin) at a known concentration in a suitable buffer (e.g., PBS, pH 7.4)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorometer with excitation and emission wavelengths in the NIR range
-
Microplates or cuvettes suitable for fluorescence measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of this compound in the assay buffer. The final concentration should be in the low micromolar range and should be kept constant throughout the experiment.
-
Prepare a series of dilutions of the protein of interest in the assay buffer. The concentration range should span from well below to well above the expected Kd.
-
-
Assay Setup:
-
In a microplate or a series of cuvettes, add a fixed volume of the this compound working solution to each well/cuvette.
-
To each well/cuvette, add an equal volume of the corresponding protein dilution. Include a control with buffer only (no protein).
-
Mix gently and incubate at room temperature for a sufficient time to reach binding equilibrium (typically 15-30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using the fluorometer. Set the excitation wavelength to the absorption maximum of the this compound-protein complex (around 750 nm) and the emission wavelength to the emission maximum (around 785 nm).
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the this compound-only control from all measurements to correct for background fluorescence.
-
Plot the change in fluorescence intensity (ΔF) as a function of the protein concentration.
-
Fit the data to a one-site binding equation to determine the Kd. The equation is: ΔF = (ΔF_max * [P]) / (Kd + [P]) where:
-
ΔF is the change in fluorescence intensity
-
ΔF_max is the maximum change in fluorescence at saturation
-
[P] is the protein concentration
-
Kd is the dissociation constant
-
-
Caption: Workflow for determining the binding affinity of this compound to a protein using fluorescence titration.
Protocol 2: Competitive Binding Assay to Determine the Affinity of a Non-Fluorescent Ligand
This protocol describes how to use this compound in a competitive binding assay to determine the binding affinity (Ki) of a non-fluorescent compound (inhibitor) that competes for the same binding site on the protein.
Materials:
-
This compound dye working solution (at a concentration close to its Kd with the protein)
-
Purified protein of interest (at a concentration that gives a significant fluorescence signal with this compound)
-
Non-fluorescent competitor compound at various concentrations
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorometer
-
Microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a solution containing the protein and this compound at fixed concentrations in the assay buffer. The concentrations should be chosen to achieve a significant portion of this compound bound to the protein (e.g., 50-80% of the maximum fluorescence).
-
Prepare a serial dilution of the non-fluorescent competitor compound in the assay buffer.
-
-
Assay Setup:
-
In a microplate or a series of cuvettes, add a fixed volume of the protein-Hitci complex solution to each well/cuvette.
-
To each well/cuvette, add an equal volume of the corresponding competitor dilution. Include a control with buffer only (no competitor).
-
Mix gently and incubate at room temperature to allow the binding equilibrium to be re-established, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample as described in Protocol 1.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.
-
The data should show a sigmoidal curve, from which the IC50 value (the concentration of competitor that displaces 50% of the bound this compound) can be determined.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound] / Kd) where:
-
[this compound] is the concentration of free this compound dye
-
Kd is the dissociation constant of the this compound-protein interaction (determined from Protocol 1)
-
-
Caption: Workflow for determining the binding affinity of a non-fluorescent competitor using a this compound-based assay.
Signaling Pathway Investigation Example: G-Protein Coupled Receptor (GPCR) Ligand Binding
Noncovalent fluorescent probes can be utilized to study ligand binding to receptors involved in cell signaling, such as G-Protein Coupled Receptors (GPCRs). While this compound itself may not be a specific ligand for a particular GPCR, the principles of competitive binding assays can be applied using a fluorescently labeled known ligand. The following diagram illustrates the general concept of a competitive binding assay at a GPCR.
References
- 1. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorimetric studies and noncovalent labeling of protein with the near-infrared dye this compound for analysis by CE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hitci Dye in Near-Infrared Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful technique for deep-tissue visualization of biological processes in vitro and in vivo. The NIR window (typically 700-1700 nm) offers significant advantages over imaging in the visible spectrum, including reduced photon scattering, deeper tissue penetration, and minimal autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[1][2] Heptamethine cyanine dyes are a prominent class of NIR fluorophores known for their high molar absorptivity, strong fluorescence, and good photostability.[1]
Hitci (1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide) is a positively charged indocarbocyanine dye that absorbs and emits in the NIR-I region.[2][3] While traditionally used as a laser dye, its favorable photophysical properties make it a candidate for bioimaging applications. Like other heptamethine cyanines, this compound's utility in biomedical research is being explored for applications such as tumor imaging, owing to the tendency of these dyes to preferentially accumulate in cancer cells. This document provides an overview of this compound's properties and detailed protocols for its application in NIR fluorescence imaging.
Data Presentation: Photophysical and Physicochemical Properties of this compound
The following table summarizes the key quantitative properties of this compound dye. These values are essential for designing and executing fluorescence imaging experiments.
| Property | Value | Solvent/Conditions | Reference(s) |
| Chemical Formula | C₂₉H₃₃IN₂ | N/A | |
| Molecular Weight | 536.49 g/mol | N/A | |
| CAS Number | 19764-96-6 | N/A | |
| Appearance | Green to dark green solid | N/A | |
| Absorption Max (λabs) | ~740 nm | Ethanol | |
| Emission Max (λem) | ~790-807 nm | Ethanol | |
| Molar Extinction Coeff. (ε) | Not explicitly found for this compound in searches. For similar dyes, it can range from 27,000 to 270,000 M⁻¹cm⁻¹ depending on the solvent. | - | |
| Fluorescence Quantum Yield (Φf) | 0.283 (~28%) - 0.40 (~40%) | Ethanol | |
| Fluorescence Lifetime (τf) | ~1.7 ns | Ethanol | |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | DMSO | |
| Storage | Store solid at 4°C, away from moisture. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | N/A |
Experimental Protocols
The following are detailed, generalized protocols for using a heptamethine cyanine dye like this compound for in vitro and in vivo NIR fluorescence imaging.
Note: These protocols are based on methodologies for structurally similar dyes (e.g., IR-783, Cy7) and should be optimized for your specific cell line, animal model, and imaging system.
Protocol 1: In Vitro Cell Staining and Imaging
This protocol describes the steps for staining live or fixed cells with this compound for fluorescence microscopy.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., T-medium)
-
Formaldehyde (e.g., 4% or 10% solution for fixing)
-
Chamber slides or 96-well imaging plates
-
Fluorescence microscope with appropriate NIR excitation and emission filters (e.g., Excitation: ~740 nm, Emission: ~800 nm long-pass)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to dissolve.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Cell Seeding:
-
Seed cells onto chamber slides or imaging plates at a desired density (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours in complete culture medium to allow for cell attachment.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in cell culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Washing and Fixing (for fixed cell imaging):
-
Remove the staining solution and wash the cells twice with PBS to remove excess dye.
-
For live-cell imaging, add fresh culture medium or PBS and proceed to imaging.
-
For fixed-cell imaging, after washing, add 4% formaldehyde in PBS and incubate for 15-20 minutes at room temperature.
-
Wash again twice with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with NIR capabilities.
-
Use an appropriate filter set (e.g., Excitation: 700-770 nm bandpass; Emission: >790 nm long-pass).
-
Acquire images using settings optimized to maximize signal and minimize background.
-
Protocol 2: In Vivo NIR Imaging in Mice
This protocol provides a framework for systemic administration of this compound to tumor-bearing mice for whole-body NIR fluorescence imaging.
Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
Materials:
-
This compound dye
-
Vehicle for injection (e.g., sterile PBS, DMSO/Saline mixture)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (IVIS) with NIR fluorescence capabilities
-
Anesthesia (e.g., isoflurane, pentobarbital)
Procedure:
-
Animal Model Preparation:
-
Implant human cancer cells (e.g., 1 x 10⁶) subcutaneously into the flank or other desired location of 4-6 week old athymic nude mice.
-
Allow tumors to grow to a palpable size (e.g., 1-6 mm in diameter) before imaging.
-
-
Dye Formulation and Administration:
-
Prepare a sterile solution of this compound for injection. A typical dose for similar dyes is 0.375-0.5 mg/kg body weight (or ~10 nmol per 20g mouse).
-
The dye can be dissolved in a small amount of DMSO and then diluted in sterile saline or PBS for injection. The final volume is typically 100-200 µL.
-
Administer the dye solution to the mouse via intravenous (i.v.) tail vein injection.
-
-
In Vivo Imaging:
-
Anesthetize the mouse using a suitable protocol (e.g., isoflurane inhalation).
-
Place the anesthetized mouse in the prone position within the imaging chamber.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 min, 24h, 48h, 72h, 96h) to assess dye biodistribution and tumor accumulation.
-
Use appropriate filter sets for the imaging system (e.g., Excitation: 710-760 nm; Emission: >810 nm). Exposure times should be optimized based on signal intensity.
-
-
Ex Vivo Organ Analysis (Optional):
-
At the final time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Arrange the organs in the imaging system and acquire a final ex vivo fluorescence image to confirm biodistribution and quantify organ-specific signal.
-
References
Application Notes and Protocols for HITCI in Laser-Based Experimental Setups
Introduction
HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a versatile near-infrared (NIR) cyanine dye.[1][2] Its unique photophysical properties make it a valuable tool in various scientific and research applications, particularly those involving laser-based experimental setups.[1][2] These notes provide detailed protocols and experimental parameters for the use of this compound in passive mode-locking of dye lasers, as a fluorescent probe for biomolecule analysis, and its potential applications in photodynamic therapy and flow cytometry.
Passive Mode-Locking of Dye Lasers
This compound is widely used as a saturable absorber for the passive mode-locking of continuous-wave (cw) dye lasers, enabling the generation of ultrashort, femtosecond pulses in the near-infrared spectrum.[3]
Quantitative Data for Passive Mode-Locking with this compound
| Parameter | Value | Laser System | Reference |
| Lasing Wavelength Range | 762–778 nm | Rhodamine 700 dye laser | |
| Pulse Duration | As short as 0.85 psec | Rhodamine 700 dye laser | |
| This compound Concentration | 1 x 10⁻⁵ mol/L in ethylene glycol (with 5% ethanol) | Rhodamine 700 dye laser | |
| Lasing Wavelength Range | ~800 nm | Rhodamine 700 dye laser | |
| Pulse Duration | 50 fsec | Rhodamine 700 dye laser | |
| This compound Concentration | 3 x 10⁻⁵ to 10⁻⁴ M in ethylene glycol | Rhodamine 700 dye laser |
Experimental Protocol: Passive Mode-Locking of a Rhodamine 700 Dye Laser
This protocol describes the setup for generating femtosecond pulses using this compound as a saturable absorber in a Rhodamine 700 dye laser.
Materials:
-
Rhodamine 700 dye
-
This compound dye
-
Ethylene glycol
-
Ethanol
-
Krypton-ion pump laser
-
Dye laser cavity components (mirrors, dye jets, prisms for dispersion compensation)
Procedure:
-
Gain Medium Preparation: Prepare a 2 x 10⁻³ M solution of Rhodamine 700 in ethylene glycol. This will serve as the active gain medium.
-
Saturable Absorber Preparation: Prepare a solution of this compound in ethylene glycol at a concentration between 3 x 10⁻⁵ M and 1 x 10⁻⁴ M. A small amount of ethanol (e.g., 5%) can be added to aid dissolution.
-
Laser Cavity Setup:
-
Construct a suitable laser cavity, such as a Z-fold or a linear cavity with an antiresonant ring, which is designed for femtosecond pulse generation.
-
The cavity should include a gain jet for the Rhodamine 700 solution and a separate absorber jet for the this compound solution.
-
Incorporate a prism pair for intracavity group-velocity dispersion compensation, which is crucial for generating very short pulses.
-
-
Pumping and Alignment:
-
Use a krypton-ion laser to pump the Rhodamine 700 dye jet.
-
Align the cavity to achieve stable laser operation.
-
-
Mode-Locking:
-
Introduce the this compound saturable absorber jet into the cavity at the second focus.
-
Fine-tune the cavity alignment and the intracavity dispersion using the prism pair to achieve stable passive mode-locking.
-
The output will be a continuous train of femtosecond pulses.
-
-
Pulse Characterization:
-
Use an autocorrelator to measure the pulse duration.
-
Use a spectrometer to measure the spectral bandwidth of the output pulses.
-
Experimental Workflow for Passive Mode-Locking
Caption: Workflow for passive mode-locking of a dye laser using this compound.
This compound as a Near-Infrared Fluorescent Probe
This compound's fluorescence properties are sensitive to its environment, making it a useful noncovalent probe for studying biomolecules like proteins. Its absorbance and fluorescence change upon binding to proteins, which can be monitored to study these interactions.
Experimental Protocol: Noncovalent Protein Labeling and Analysis by CE-LIF
This protocol outlines the use of this compound for the noncovalent labeling of proteins and their subsequent analysis by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection.
Materials:
-
This compound dye
-
Protein of interest (e.g., Human Serum Albumin, Trypsinogen)
-
Appropriate buffer solution (e.g., phosphate buffer)
-
Capillary electrophoresis system equipped with a laser-induced fluorescence detector
-
A laser source with an excitation wavelength suitable for this compound (in the near-infrared)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol. The final working concentration will depend on the specific protein and experimental setup.
-
Prepare a stock solution of the protein of interest in the chosen buffer.
-
-
Noncovalent Labeling:
-
Pre-column Labeling: Mix the protein solution with the this compound solution at a desired molar ratio and incubate for a specific period to allow for complex formation.
-
On-column Labeling: Introduce the protein sample into the capillary and then perform the electrophoretic run in a buffer containing this compound.
-
-
Capillary Electrophoresis:
-
Set up the CE system with a capillary suitable for protein separation.
-
Equilibrate the capillary with the running buffer.
-
Inject the sample (pre-labeled protein or unlabeled protein for on-column labeling).
-
Apply the separation voltage.
-
-
Laser-Induced Fluorescence Detection:
-
Use a near-infrared laser to excite the this compound (free or protein-bound) as it passes the detection window.
-
Detect the emitted fluorescence using a suitable detector (e.g., a photomultiplier tube with appropriate filters).
-
-
Data Analysis:
-
The electropherogram will show peaks corresponding to the free this compound dye and the this compound-protein complex.
-
The migration time and peak area/height can be used to quantify the protein and study the binding interaction.
-
Workflow for Noncovalent Protein Labeling with this compound
Caption: Workflow for protein analysis using this compound as a noncovalent fluorescent probe.
Potential Application in Photodynamic Therapy (PDT)
While detailed protocols for this compound in PDT are not as established as for other photosensitizers, indotricarbocyanine dyes, in general, can generate reactive oxygen species (ROS) upon photoexcitation, which is the principle of PDT. This suggests that this compound could potentially be used in PDT research.
Generalized Protocol for In Vitro Photodynamic Therapy
This protocol provides a general framework for evaluating the PDT efficacy of a photosensitizer like this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., CT26, T24)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Light source with an appropriate wavelength for this compound excitation
-
Cell viability assay kit (e.g., MTT, Annexin V/PI)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in a suitable multi-well plate until they reach the desired confluency.
-
Photosensitizer Incubation:
-
Prepare a solution of this compound in the cell culture medium at various concentrations.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for a specific period (e.g., 4-24 hours) to allow for cellular uptake of the dye.
-
-
Washing: After incubation, remove the this compound-containing medium and wash the cells with PBS to remove any unbound dye.
-
Light Irradiation:
-
Add fresh, dye-free medium to the cells.
-
Irradiate the cells with a light source at a wavelength that excites this compound. The light dose (fluence) should be varied to determine the optimal dose.
-
Include control groups: no treatment, light only, and this compound only (dark control).
-
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
Assessment of Cell Viability:
-
Perform a cell viability assay (e.g., MTT assay) or a flow cytometry-based apoptosis assay (e.g., Annexin V/PI staining) to determine the phototoxic effect of the treatment.
-
Signaling Pathway for Photodynamic Therapy-Induced Cell Death
Caption: Generalized signaling pathway for photodynamic therapy.
Potential Application in Flow Cytometry
As a near-infrared fluorescent dye, this compound can potentially be used in multicolor flow cytometry experiments, especially in panels where there is significant spectral overlap in the visible range.
Generalized Protocol for Cell Staining for Flow Cytometry
This is a general protocol for staining cells with a fluorescent dye like this compound for flow cytometric analysis.
Materials:
-
This compound
-
Cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)
-
Flow cytometer with a laser capable of exciting this compound and appropriate detectors
Procedure:
-
Sample Preparation: Prepare a single-cell suspension of the cells to be analyzed. The recommended cell concentration is typically 1 x 10⁶ cells/mL.
-
Staining:
-
Add the this compound solution to the cell suspension at a predetermined optimal concentration.
-
Incubate the cells with the dye for a specific time at a specific temperature (e.g., 30 minutes at 4°C or room temperature), protected from light.
-
If performing multicolor analysis, other fluorescently labeled antibodies can be added at this stage.
-
-
Washing: After incubation, wash the cells with staining buffer to remove excess dye. This typically involves centrifuging the cells, removing the supernatant, and resuspending the cell pellet in fresh buffer. Repeat this step 1-2 times.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometric analysis.
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Ensure proper controls are included, such as unstained cells and compensation controls if performing multicolor analysis.
-
Analyze the data to determine the fluorescence intensity of the this compound-stained cells.
-
Logical Workflow for a Flow Cytometry Experiment
Caption: Logical workflow for a typical flow cytometry experiment.
References
Troubleshooting & Optimization
Troubleshooting Low Fluorescence Signal with Hitci: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low fluorescence signals when using the near-infrared (NIR) cyanine dye, Hitci.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a weak or absent this compound fluorescence signal?
A weak or nonexistent signal with this compound can stem from several factors, ranging from improper experimental setup to the chemical environment of the dye. The most common culprits include:
-
Incorrect Instrument Settings: Mismatched excitation and emission filters are a primary cause of poor signal.
-
Suboptimal Solvent Choice: The fluorescence quantum yield of this compound is highly dependent on the solvent used.
-
Dye Degradation or Aggregation: Improper storage or high concentrations can lead to dye degradation or the formation of non-fluorescent aggregates.
-
Photobleaching: Excessive exposure to excitation light can irreversibly destroy the fluorophore.
-
Low Dye Concentration: Insufficient dye concentration will naturally lead to a weak signal.
-
Sample Autofluorescence: High background fluorescence from the sample itself can obscure the this compound signal.
Q2: How can I optimize my instrument settings for this compound?
Proper configuration of your fluorescence microscope or plate reader is critical for maximizing the this compound signal.
-
Verify Laser/Filter Compatibility: Ensure your instrument's excitation source and emission filters are appropriate for this compound's spectral properties. Refer to the table below for optimal wavelengths.
-
Adjust Detector Settings: Increase the detector gain or exposure time. Be cautious, as this can also amplify background noise.
-
Use High Numerical Aperture (NA) Objectives: An objective with a high NA will collect more light, resulting in a stronger signal.
Q3: My this compound signal is bright initially but fades rapidly. What is happening and how can I fix it?
This phenomenon is a classic sign of photobleaching, the light-induced degradation of the fluorophore.[1][2]
Solutions to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power that still provides a detectable signal. Neutral density filters can be used to attenuate the light source.[2]
-
Minimize Exposure Time: Use the shortest camera exposure time necessary for clear image acquisition.[1][2]
-
Utilize Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents often contain oxygen scavengers that reduce the rate of photobleaching.
Q4: The background in my images is very high, making it difficult to see the this compound signal. What can I do?
High background fluorescence can mask your signal of interest. Here are some strategies to reduce it:
-
Thorough Washing: Ensure sufficient washing steps are performed after staining to remove any unbound dye.
-
Use High-Purity Solvents: Impurities in solvents can be a source of background fluorescence.
-
Check for Autofluorescence: Image an unstained control sample under the same conditions to determine if the sample itself is autofluorescent.
-
Select Appropriate Mounting Media: Some mounting media can be inherently fluorescent. Choose a low-fluorescence formulation.
Q5: How does the choice of solvent affect this compound's fluorescence?
The solvent environment significantly impacts this compound's fluorescence properties, particularly its quantum yield. Polar solvents can interact with the fluorophore in its excited state, leading to changes in the emission spectrum and intensity.
For instance, the fluorescence quantum yield of this compound is approximately 40% in ethanol, methanol, and acetone, but significantly lower (5-10%) in ethandiol. This suggests that a less viscous, polar protic or aprotic solvent may be preferable for achieving a brighter signal.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: Spectral Properties of this compound
| Property | Wavelength/Value | Solvents |
| Excitation Maximum | ~740 nm | Ethanol |
| Emission Maximum | ~770-800 nm | Ethanol |
| Molar Extinction Coefficient (ε) | Varies by solvent | Ethanol, Methanol, Acetone, Ethandiol |
Note: Spectral properties can shift depending on the solvent and local environment. It is recommended to determine the optimal excitation and emission settings empirically for your specific experimental conditions.
Table 2: Fluorescence Quantum Yield of this compound in Different Solvents
| Solvent | Quantum Yield (η) |
| Ethanol | ~40% |
| Methanol | ~40% |
| Acetone | ~40% |
| Ethandiol | ~5-10% |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol helps to identify the ideal this compound concentration that provides a strong signal without causing aggregation-induced quenching.
-
Prepare a Stock Solution: Dissolve this compound powder in a high-purity, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mM). Store this solution at -20°C, protected from light and moisture.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution in your chosen experimental solvent. A typical starting range would be from 10 nM to 10 µM.
-
Measure Fluorescence: Using a fluorometer or fluorescence plate reader, measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.
-
Plot and Analyze: Plot the fluorescence intensity against the this compound concentration. The intensity should increase linearly at lower concentrations and may plateau or decrease at higher concentrations due to aggregation. The optimal concentration will be in the linear range, providing the best signal-to-noise ratio.
Protocol 2: Assessing Photobleaching Rate
This protocol allows for the quantitative assessment of this compound's photostability under your specific imaging conditions.
-
Prepare a Sample: Prepare a sample with an optimal concentration of this compound as determined in Protocol 1.
-
Set Imaging Parameters: Configure your fluorescence microscope with the desired objective, excitation intensity, and exposure time.
-
Acquire a Time-Lapse Series: Focus on a representative area of your sample and acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).
-
Analyze Intensity Decay: Measure the mean fluorescence intensity of the sample in each image of the time-lapse series. Plot the normalized intensity against time. A rapid decrease in intensity indicates significant photobleaching.
-
Optimize and Repeat: If photobleaching is severe, reduce the excitation light intensity or exposure time and repeat the experiment until a more stable signal is achieved.
Visual Troubleshooting Guides
The following diagrams, generated using Graphviz, illustrate logical workflows for troubleshooting common issues with this compound fluorescence.
Caption: A workflow for troubleshooting a low this compound fluorescence signal.
Caption: Strategies to mitigate photobleaching of this compound.
References
Technical Support Center: Troubleshooting Background Noise in Immunohistochemistry (IHC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in their Immunohistochemistry (IHC) experiments.
Troubleshooting Guide: High Background Staining
High background staining can obscure the specific signal, making it difficult to interpret IHC results accurately. This guide addresses common causes of high background and provides targeted solutions.
| Question | Possible Cause | Solution |
| Q1: I'm seeing diffuse, non-specific staining across my entire tissue section. What could be the issue? | A1.1: Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background. Start with the manufacturer's recommended dilution and test a range of higher and lower dilutions.[1][2][3][4] |
| A1.2: Secondary antibody is binding non-specifically. | Run a negative control without the primary antibody. If staining persists, the secondary antibody is the likely cause. Consider using a pre-adsorbed secondary antibody or one from a different host species. Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| A1.3: Insufficient blocking. | The blocking step is crucial to prevent non-specific antibody binding. Use a blocking serum from the same species as the secondary antibody was raised in. Alternatively, protein-based blockers like bovine serum albumin (BSA) or non-fat dry milk can be used. Increase the blocking time or the concentration of the blocking agent. | |
| A1.4: Incubation times are too long or temperatures are too high. | Optimize incubation times and temperatures. Shorter incubation times or lower temperatures (e.g., 4°C overnight) can help reduce non-specific binding. | |
| Q2: My background staining is localized to specific tissue elements, like connective tissue or red blood cells. Why is this happening? | A2.1: Endogenous enzyme activity. | If using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) detection system, endogenous enzymes in the tissue can produce a false positive signal. Quench endogenous peroxidase activity with a hydrogen peroxide (H₂O₂) solution (e.g., 0.3-3% H₂O₂ in methanol or PBS) before primary antibody incubation. For endogenous AP, use levamisole in the final detection step. |
| A2.2: Endogenous biotin. | If using an avidin-biotin complex (ABC) or labeled streptavidin-biotin (LSAB) detection method, endogenous biotin in tissues like the liver and kidney can cause high background. Block endogenous biotin by pre-treating with avidin and then biotin before primary antibody incubation. | |
| Q3: I'm observing patchy or uneven background staining. What are the potential causes? | A3.1: Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times during the deparaffinization steps. |
| A3.2: Tissue drying out during staining. | Keep tissue sections hydrated throughout the entire staining procedure. Use a humidified chamber for incubations to prevent slides from drying out, which can lead to increased non-specific staining. | |
| A3.3: Inadequate washing. | Insufficient washing between steps can leave behind unbound antibodies or other reagents, contributing to background noise. Increase the number and duration of wash steps, and consider adding a detergent like Tween 20 to the wash buffer to improve efficiency. | |
| A3.4: Thick tissue sections. | Thicker sections can trap reagents and lead to higher background. Aim for section thicknesses of 4-5 µm for optimal reagent penetration and washing. |
Frequently Asked Questions (FAQs)
Q: How do I choose the right blocking solution?
A: The most common and effective blocking solution is normal serum from the same species in which the secondary antibody was raised. For example, if you are using a goat anti-rabbit secondary antibody, you should use normal goat serum for blocking. Protein solutions like BSA or casein can also be used and are a good alternative if you are using secondary antibodies from multiple species.
Q: What is the optimal incubation time and temperature for the primary antibody?
A: This is highly dependent on the specific antibody and its affinity for the target antigen. A common starting point is an overnight incubation at 4°C, which often results in higher specificity and lower background. Alternatively, shorter incubations of 1-2 hours at room temperature can also be effective but may require more optimization to minimize background. It is always best to start with the manufacturer's recommendations and then optimize based on your results.
Q: Can the antigen retrieval method affect background staining?
A: Yes, harsh antigen retrieval methods can sometimes damage tissue morphology and expose non-specific epitopes, leading to increased background. It's important to optimize the antigen retrieval method (both heat-induced and enzyme-induced) for your specific antibody and tissue type to ensure optimal epitope unmasking without introducing excessive background.
Data Presentation
Table 1: Recommended Starting Dilutions for Primary Antibodies
| Antibody Type | Recommended Starting Dilution Range |
| Monoclonal | 1:100 - 1:1000 |
| Polyclonal | 1:500 - 1:2000 |
| Serum | 1:1000 - 1:5000 |
Note: These are general guidelines. The optimal dilution for each antibody must be determined empirically.
Table 2: Recommended Incubation Conditions for Primary Antibody
| Temperature | Incubation Time | Expected Outcome |
| 4°C | Overnight (12-18 hours) | Higher specificity, lower background |
| Room Temperature (20-25°C) | 1-2 hours | Faster, may require more optimization to reduce background |
| 37°C | 30-60 minutes | Fastest, higher risk of non-specific binding |
Experimental Protocols
Protocol: Standard Immunohistochemistry Staining with Background Reduction Steps
This protocol outlines a standard IHC workflow with key steps highlighted for minimizing background noise.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval (if required):
-
Perform heat-induced epitope retrieval (HIER) or enzymatic digestion based on the primary antibody datasheet. For HIER, common buffers include citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
-
Endogenous Enzyme Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash three times in PBS for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5-10% normal serum from the secondary antibody host species or 1-5% BSA in PBS) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in a blocking buffer to its optimal concentration.
-
Incubate the sections with the diluted primary antibody, typically overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times in PBS with 0.05% Tween 20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the appropriate biotinylated or enzyme-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in a humidified chamber.
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Detection:
-
For enzymatic detection, incubate with an avidin-biotin-enzyme complex (for biotinylated secondary antibodies) or a polymer-based detection system.
-
Develop the signal with a suitable chromogen substrate (e.g., DAB for HRP, NBT/BCIP for AP). Monitor the color development under a microscope.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with a suitable nuclear counterstain (e.g., hematoxylin).
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualization
Caption: A generalized workflow for Immunohistochemistry (IHC) highlighting key stages.
Caption: Simplified PI3K/Akt signaling pathway often studied using IHC.
References
Technical Support Center: Optimizing HITCI Signal-to-Noise Ratio in Tissue
Welcome to the technical support center for optimizing the signal-to-noise ratio (S/N) of the near-infrared (NIR) dye HITCI in tissue imaging experiments. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance data quality and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for tissue imaging?
A1: this compound (1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide) is a positively charged indocarbocyanine dye that fluoresces in the near-infrared (NIR) spectrum (typically excited around 740 nm and emitting around 775 nm).[1] Imaging in the NIR window (700-900 nm) is highly advantageous for tissue studies because it reduces interference from tissue autofluorescence, which is more prominent at shorter visible wavelengths.[2][3] Furthermore, NIR light experiences less absorption and scattering by biological molecules like hemoglobin, allowing for deeper tissue penetration and improved image clarity.[4][5]
Q2: What is the signal-to-noise ratio (S/N) and why is it critical in tissue fluorescence imaging?
A2: The signal-to-noise ratio (S/N or SNR) is a measure that compares the level of the desired signal (fluorescence from your this compound probe) to the level of background noise. Noise is any unwanted signal that can obscure the true signal, originating from sources like tissue autofluorescence or the imaging system's detectors. A high S/N ratio is crucial for obtaining high-quality, quantifiable data, as it ensures that the features you are observing are genuine and not artifacts of background interference. Low S/N can lead to misinterpretation of results and poor sensitivity, making it difficult to detect targets with low expression.
Q3: What are the primary sources of noise when using this compound in tissue?
A3: The primary sources of noise in NIR tissue imaging fall into two main categories:
-
Sample-Related Noise: This is the most significant contributor.
-
Tissue Autofluorescence: Endogenous molecules in the tissue, such as collagen, elastin, and lipofuscin ("age pigment"), can fluoresce, creating a diffuse background signal that can overwhelm the specific signal from the this compound probe. Aldehyde-based fixation (e.g., with formalin) can also induce autofluorescence.
-
Non-specific Probe Binding: The this compound probe may bind to tissue components other than the intended target, leading to spurious signals.
-
-
System-Related Noise: This noise originates from the imaging equipment.
-
Detector Noise: Electronic components in the detector (e.g., CCD camera or photomultiplier tube) can generate random signals, often referred to as read noise and dark noise.
-
Photon Shot Noise: This is a fundamental property of light, resulting from the statistical fluctuation in the arrival rate of photons at the detector.
-
Troubleshooting Guides
This section addresses common problems encountered during tissue imaging with this compound.
Problem: Weak or No this compound Signal
Q: My this compound signal is very dim or completely absent. What are the possible causes and solutions?
A: Several factors can lead to a weak or non-existent signal. The workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for weak or no this compound signal.
Possible Causes & Solutions:
-
Suboptimal Probe Concentration: The concentration of the this compound-conjugated probe may be too low.
-
Solution: Perform a titration experiment to determine the optimal concentration that provides the best signal with minimal background.
-
-
Probe Degradation: this compound, like many fluorescent dyes, can degrade if not stored correctly (e.g., exposure to light or improper temperature). Stock solutions should be stored sealed and away from moisture at -20°C for up to one month or -80°C for up to six months.
-
Solution: Use a fresh aliquot of the probe. Always store dyes protected from light.
-
-
Inefficient Staining Protocol: Issues with blocking, permeabilization, or washing can lead to poor signal.
-
Solution: Ensure blocking steps are adequate to prevent non-specific binding that can be removed by washing. Use gentle wash steps. Ensure incubation times are sufficient for the probe to bind its target.
-
-
Photobleaching: this compound can be susceptible to photobleaching (light-induced degradation), causing the signal to fade during imaging.
-
Solution: Minimize the sample's exposure to excitation light. Use an antifade mounting medium. Reduce laser power or exposure time and compensate by increasing detector gain or using signal averaging.
-
-
Incorrect Imaging Settings: The microscope may not be configured correctly for this compound.
-
Solution: Verify that the excitation source (e.g., laser line) and emission filter are appropriate for this compound's spectral profile. Ensure far-red and NIR signals are being captured with a suitable CCD camera, as they are not visible to the human eye through the eyepiece.
-
Problem: High Background / Low Signal-to-Noise Ratio
Q: My this compound signal is present, but the background is too high, resulting in a poor S/N ratio. How can I fix this?
A: High background is almost always due to tissue autofluorescence, especially in formalin-fixed tissues. The following decision tree can guide your strategy for reducing it.
Caption: Decision tree for selecting an autofluorescence reduction method.
Strategies to Reduce Background and Improve S/N:
-
Optimize Wavelength Selection: Shifting excitation and emission wavelengths further into the NIR range can significantly reduce autofluorescence. Studies have shown that changing from 670 nm excitation to 760 nm or 808 nm can reduce autofluorescence by over two orders of magnitude. If your system allows, moving to the NIR-II window (1000-1700 nm) offers even greater S/N improvements.
-
Use Chemical Quenching Agents: Several reagents can be applied to tissue sections to quench autofluorescence, particularly from lipofuscin.
-
Sudan Black B (SBB): Effective at quenching lipofuscin but can introduce its own background in far-red channels.
-
TrueBlack™: A lipofuscin quencher designed to have minimal background fluorescence in far-red channels, making it a better choice for NIR imaging.
-
Commercial Kits: Other kits like TrueVIEW™ and MaxBlock™ have also been shown to be highly effective.
-
-
Apply a Photobleaching Protocol: Intentionally exposing the tissue section to a strong, broad-spectrum light source before staining can destroy endogenous fluorophores, thereby reducing background autofluorescence. This method is effective and avoids potential chemical interactions with your probe.
-
Modify Animal Diet (For in vivo studies): For preclinical imaging in live animals, autofluorescence from the gastrointestinal tract is a major issue, often caused by chlorophyll in standard chow. Switching the animals to a purified, chlorophyll-free diet can dramatically reduce this background signal.
-
Refine Staining Protocol:
-
Blocking: Use an appropriate blocking buffer (e.g., serum from the same species as the secondary antibody host) to minimize non-specific binding.
-
Washing: Increase the number or duration of wash steps after probe incubation to remove unbound molecules. Add a low concentration of a non-ionic detergent like Tween-20 to the wash buffer.
-
Quantitative Data Summary
The following tables provide a summary of reported quantitative data to help guide experimental decisions.
Table 1: Efficacy of Chemical Autofluorescence Quenching Methods
| Treatment Reagent | Target Autofluorescence Source | Reported Quenching Efficiency | Reference(s) |
|---|---|---|---|
| Sudan Black B | Lipofuscin, General | ~82-88% | |
| TrueBlack™ | Lipofuscin | ~89-93% | |
| MaxBlock™ Kit | General | ~90-95% |
| Copper (II) Sulfate | General | ~52-68% | |
Table 2: Impact of Imaging Parameters on Autofluorescence
| Parameter Change | Effect on Autofluorescence | Magnitude of Reduction | Reference(s) |
|---|---|---|---|
| Diet Change | Switch from standard chow to a purified diet | Significant reduction in gut autofluorescence | |
| Excitation Wavelength | Shift from 670 nm to 760 nm or 808 nm | >100-fold reduction |
| Emission Window | Shift from NIR-I (<975 nm) to NIR-II (>1000 nm) | >100-fold reduction | |
Experimental Protocols
Protocol 1: Chemical Quenching of Autofluorescence with TrueBlack™ (Pre-Staining)
This protocol is adapted from manufacturer guidelines and published studies for treating tissue sections before immunofluorescence staining.
-
Deparaffinize and Rehydrate: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to deionized water.
-
Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval according to your standard protocol for the target of interest.
-
Prepare TrueBlack™ Solution: Dilute the 20X TrueBlack™ stock solution 1:20 in 70% ethanol to make the 1X working solution.
-
Incubation: After rehydration (and antigen retrieval), incubate the slides in the 1X TrueBlack™ solution for 30 seconds.
-
Wash: Briefly rinse the slides with PBS.
-
Proceed with Staining: The slides are now ready for the standard immunofluorescence staining protocol, beginning with the blocking step.
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol uses a strong light source to bleach endogenous fluorophores before staining.
-
Deparaffinize and Rehydrate: Prepare tissue sections as described in Protocol 1, step 1.
-
Antigen Retrieval (if necessary): Perform antigen retrieval if required for your target.
-
Photobleaching Setup: Place the slides in a slide holder containing PBS to prevent them from drying out. Position them under a bright, broad-spectrum white LED light source (e.g., a high-power desk lamp or a dedicated apparatus).
-
Exposure: Expose the slides to the light for a period ranging from 45 minutes to several hours. Optimization may be required; a 2-hour exposure is a good starting point. Some protocols use a hydrogen peroxide solution during light exposure to accelerate the process.
-
Wash: After photobleaching, wash the slides thoroughly with PBS.
-
Proceed with Staining: The slides are now ready for your standard immunofluorescence staining protocol.
Protocol 3: General Protocol for this compound-Probe Tissue Staining
This is a general workflow for staining paraffin-embedded tissue sections with a this compound-conjugated antibody or other targeting molecule.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 times for 10 minutes each.
-
Immerse in 100% ethanol: 2 times for 10 minutes each.
-
Immerse in 95%, 70%, and 50% ethanol: 5 minutes each.
-
Rinse with deionized water and rehydrate in a wash buffer (e.g., PBS) for 10 minutes.
-
-
Autofluorescence Reduction (Optional but Recommended): Perform either chemical quenching (Protocol 1) or photobleaching (Protocol 2).
-
Blocking:
-
Use a hydrophobic barrier pen to draw a circle around the tissue section.
-
Incubate the section with a blocking buffer (e.g., 5% normal serum from the secondary antibody species in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Probe Incubation:
-
Dilute the this compound-conjugated primary probe to its optimal concentration in a suitable antibody diluent.
-
Apply the diluted probe to the tissue section and incubate, typically overnight at 4°C, in a humidified chamber.
-
-
Washing:
-
Gently wash the slides 3 times for 5-15 minutes each with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound probe.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is needed, incubate with a compatible dye (e.g., DAPI, if your filter sets allow separation from the far-red channel). Be aware that DAPI itself can contribute to background in some channels.
-
Wash again with PBS.
-
-
Mounting:
-
Carefully blot excess buffer from the slide without touching the tissue.
-
Apply a drop of antifade mounting medium onto the tissue section and place a coverslip over it, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish. Store slides in the dark at 4°C until imaging.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
HITCI Dye Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) dye aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye and what are its primary applications?
This compound is a positively charged, near-infrared (NIR) fluorescent dye belonging to the cyanine family.[1] It is commonly used as a laser dye and a fluorescent probe in various biological applications, including in vivo imaging.[1]
Q2: What is this compound dye aggregation?
This compound dye aggregation is a phenomenon where individual dye molecules self-associate to form dimers and higher-order structures, particularly in aqueous solutions. This process is driven by intermolecular forces, such as van der Waals interactions and hydrophobic effects.[2][3] Aggregation can significantly alter the photophysical properties of the dye, impacting experimental results.
Q3: What are the different types of this compound dye aggregates?
Like other cyanine dyes, this compound can form two primary types of aggregates with distinct spectroscopic signatures:
-
H-aggregates (Hypsochromic aggregates): These typically form in a face-to-face (π-stacking) arrangement. Their formation leads to a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer. H-aggregates are often associated with fluorescence quenching, resulting in a weak or non-existent fluorescent signal.[2]
-
J-aggregates (Jelley aggregates): These form in a head-to-tail arrangement. Their formation results in a sharp, intense absorption band that is red-shifted (bathochromic shift) relative to the monomer. J-aggregates can be fluorescent, sometimes with enhanced emission compared to the monomer.
Q4: What causes this compound dye to aggregate?
Several factors can induce or enhance the aggregation of this compound dye in solution:
-
High Concentration: Increased dye concentration reduces the distance between molecules, promoting self-association.
-
Aqueous Solutions: this compound, being a hydrophobic molecule, tends to aggregate in polar solvents like water to minimize its contact with hydrophilic molecules.
-
High Ionic Strength: The addition of salts can promote aggregation by shielding the electrostatic repulsion between the positively charged dye molecules.
-
Low Temperature: Decreasing the temperature can enhance molecular aggregation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound dye.
Issue 1: Weak or No Fluorescent Signal
A weak or absent fluorescent signal is often the primary indicator of dye aggregation, specifically the formation of non-emissive H-aggregates.
Troubleshooting Workflow for Weak/No Signal
Caption: A step-by-step workflow for diagnosing weak or absent this compound fluorescence.
Troubleshooting Steps:
-
Verify Dye Concentration: Very high concentrations of this compound can lead to self-quenching through the formation of H-aggregates. Conversely, a concentration that is too low may result in a signal that is below the detection limit of your instrument.
-
Analyze the Absorption Spectrum: Use a UV-Vis spectrophotometer to check for signs of aggregation. A new peak or shoulder appearing at a shorter wavelength (blue-shifted) compared to the expected monomer peak is a strong indicator of H-aggregate formation.
-
Optimize Solvent Conditions:
-
Add an Organic Co-solvent: this compound is highly soluble in DMSO (up to 50 mg/mL). Preparing stock solutions in DMSO and then diluting them in aqueous buffers can prevent aggregation. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.
-
Use a Surfactant: Non-ionic surfactants like Tween 20 can prevent aggregation by forming micelles around the dye molecules. A typical working concentration for Tween 20 is 0.01% to 0.05% (v/v).
-
Issue 2: Unexpected Spectral Shift in Absorption/Emission
An unexpected shift in the absorption or emission spectrum can indicate the formation of either H- or J-aggregates.
Troubleshooting Steps:
-
Identify the Type of Shift:
-
Blue Shift (Hypsochromic): A shift to a shorter wavelength in the absorption spectrum indicates the formation of H-aggregates. This is often accompanied by fluorescence quenching.
-
Red Shift (Bathochromic): A shift to a longer wavelength, often with a sharpening of the absorption peak, indicates the formation of J-aggregates.
-
-
Review Solution Preparation:
-
Salt Concentration: The presence of salts can induce the formation of J-aggregates. If J-aggregates are not desired, consider using a buffer with a lower ionic strength.
-
Solvent Polarity: Aggregation is more prevalent in highly polar solvents like water. The use of less polar co-solvents can help maintain the dye in its monomeric form.
-
-
Control Temperature: Lower temperatures can favor aggregation. If you observe aggregation, try performing your experiment at room temperature or slightly warmer, if the experimental conditions allow.
Data Presentation
Table 1: Spectral Properties of this compound Dye in Different States
| State | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Characteristics |
| Monomer | ~740-750 nm | ~770-780 nm | Strong fluorescence. |
| H-aggregate | Blue-shifted from monomer (e.g., ~600-700 nm) | Weak or no fluorescence | Broad absorption band; fluorescence is typically quenched. |
| J-aggregate | Red-shifted from monomer (e.g., >800 nm) | Red-shifted from monomer | Sharp, intense absorption band; can be fluorescent. |
Note: Exact wavelengths can vary depending on the solvent, concentration, and other experimental conditions.
Table 2: Common Anti-Aggregation Additives and Recommended Concentrations
| Additive | Type | Typical Working Concentration | Mechanism of Action |
| DMSO | Organic Co-solvent | < 0.5% (for cell-based assays) | Increases solubility and disrupts hydrophobic interactions. |
| Tween 20 | Non-ionic Surfactant | 0.01% - 0.05% (v/v) | Forms micelles that encapsulate and isolate individual dye molecules. |
Experimental Protocols
Protocol 1: Preparation of a Non-Aggregated this compound Stock Solution
This protocol describes the preparation of a concentrated this compound stock solution in DMSO to minimize aggregation.
Materials:
-
This compound dye powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex the solution thoroughly until the dye is completely dissolved. Gentle sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in fresh microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Workflow for Preparing this compound Stock Solution
Caption: A simple workflow for the preparation of a concentrated this compound stock solution in DMSO.
Protocol 2: Characterization of this compound Aggregation using UV-Vis Spectroscopy
This protocol provides a method to assess the aggregation state of this compound in an aqueous solution.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Dilution Series: Prepare a series of this compound solutions in your aqueous buffer with varying concentrations (e.g., from low micromolar to high micromolar range) by diluting the DMSO stock solution. Ensure the final DMSO concentration is constant across all samples.
-
Acquire Spectra: For each concentration, acquire the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 500-900 nm). Use the aqueous buffer with the same final DMSO concentration as a blank.
-
Analyze the Data:
-
Plot the absorbance spectra for all concentrations on the same graph.
-
Observe changes in the spectral shape as a function of concentration.
-
Look for the appearance of a blue-shifted shoulder or peak (H-aggregate) or a new red-shifted, sharp peak (J-aggregate) at higher concentrations.
-
The presence of an isosbestic point (a wavelength where the absorbance remains constant across different concentrations) indicates an equilibrium between two species (e.g., monomer and dimer).
-
Logical Diagram of Spectral Analysis
Caption: Relationship between this compound concentration, spectral shifts, and resulting aggregate properties.
References
Technical Support Center: Improving Hitci Staining Uniformity in Fixed Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Hitci staining of fixed cells. Our aim is to help you achieve consistent and uniform staining results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye and what are its spectral properties?
A1: this compound (CAS No. 19764-96-6) is a positively charged indocarbocyanine dye that fluoresces in the near-infrared (NIR) spectrum.[1][2] Its spectral properties can vary depending on the solvent used. For example, in methanol (MeOH) and ethanol (EtOH), the absorption/emission maxima are approximately 740 nm/778 nm, while in dimethyl sulfoxide (DMSO), they are around 751 nm/792 nm.[3]
Q2: Why is my this compound staining uneven or patchy?
A2: Uneven or patchy staining is a common issue in fluorescent staining and can be caused by several factors. These include inadequate sample permeabilization, uneven distribution of the dye, or variations in sample morphology.[1] Other potential causes are incomplete fixation, cell clumping, or the drying out of samples during the staining procedure.[4]
Q3: I am observing high background fluorescence. What are the possible causes and solutions?
A3: High background fluorescence can obscure your signal and may result from non-specific binding of the dye, excessive dye concentration, or autofluorescence in the tissue. To mitigate this, consider optimizing the dye concentration, including additional blocking steps, and ensuring thorough washing to remove unbound dye.
Q4: My this compound signal is very weak or absent. What should I do?
A4: Weak or no staining can be due to a variety of factors including low dye concentration, insufficient incubation time, or improper storage of the dye. Additionally, ensure that your microscope's light source and filter sets are appropriate for a near-infrared dye like this compound.
Q5: Can I use standard immunofluorescence protocols for this compound staining?
A5: While many principles of immunofluorescence staining apply, protocols should be optimized for the specific characteristics of this compound dye. Factors such as dye concentration, incubation time, and the choice of buffers may need to be adjusted. It is recommended to perform a titration of the dye concentration to find the optimal balance between signal and background.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound staining experiments and provides actionable solutions.
Problem 1: Uneven or Patchy Staining
dot graph "uneven_staining_troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_causes" { label="Potential Causes"; style="rounded"; bgcolor="#FFFFFF"; "Inadequate_Permeabilization" [label="Inadequate Permeabilization"]; "Uneven_Dye_Distribution" [label="Uneven Dye Distribution"]; "Cell_Clumping" [label="Cell Clumping"]; "Incomplete_Fixation" [label="Incomplete Fixation"]; }
subgraph "cluster_solutions" { label="Solutions"; style="rounded"; bgcolor="#FFFFFF"; "Optimize_Permeabilization" [label="Optimize Permeabilization\n(e.g., Triton X-100 concentration and time)"]; "Ensure_Thorough_Mixing" [label="Ensure Thorough Mixing\n(Gently agitate during incubation)"]; "Prepare_Single_Cell_Suspension" [label="Prepare Single-Cell Suspension"]; "Optimize_Fixation_Protocol" [label="Optimize Fixation Protocol\n(e.g., time, fixative type)"]; }
"Uneven_Staining" [label="Uneven or Patchy Staining", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Uneven_Staining" -> "Inadequate_Permeabilization" [label="Is intracellular access poor?"]; "Uneven_Staining" -> "Uneven_Dye_Distribution" [label="Is application inconsistent?"]; "Uneven_Staining" -> "Cell_Clumping" [label="Are cells aggregated?"]; "Uneven_Staining" -> "Incomplete_Fixation" [label="Is morphology compromised?"];
"Inadequate_Permeabilization" -> "Optimize_Permeabilization"; "Uneven_Dye_Distribution" -> "Ensure_Thorough_Mixing"; "Cell_Clumping" -> "Prepare_Single_Cell_Suspension"; "Incomplete_Fixation" -> "Optimize_Fixation_Protocol"; } Troubleshooting flowchart for uneven this compound staining.
Troubleshooting Table for Uneven Staining
| Possible Cause | Recommended Solution | Notes |
| Inadequate Cell Permeabilization | Optimize permeabilization step by adjusting detergent (e.g., Triton X-100) concentration and incubation time. | Insufficient permeabilization can prevent the dye from reaching its target, leading to patchy staining. |
| Uneven Dye Application | Ensure the entire sample is evenly covered with the staining solution. Gentle agitation during incubation can improve distribution. | This is particularly important for adherent cells in multi-well plates. |
| Cell Clumping | For suspension cells, ensure a single-cell suspension is achieved before staining. For adherent cells, ensure they are seeded at an appropriate density to avoid excessive overlapping. | Cell aggregates can block the dye from reaching all cells uniformly. |
| Incomplete Fixation | Ensure cells are fixed for an adequate amount of time and that the fixative is not expired. Inadequate fixation can lead to poor morphology and inconsistent staining. | The choice of fixative (e.g., paraformaldehyde, methanol) can also impact staining and may need to be optimized. |
| Samples Drying Out | Keep samples covered in liquid throughout the staining process to prevent them from drying out, which can cause artifacts and uneven staining. | This is a critical step, especially during washing and incubation steps. |
Problem 2: High Background Staining
dot graph "high_background_troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_causes_bg" { label="Potential Causes"; style="rounded"; bgcolor="#FFFFFF"; "High_Dye_Concentration" [label="High Dye Concentration"]; "Insufficient_Washing" [label="Insufficient Washing"]; "Non_Specific_Binding" [label="Non-Specific Binding"]; "Dye_Aggregation" [label="Dye Aggregation"]; }
subgraph "cluster_solutions_bg" { label="Solutions"; style="rounded"; bgcolor="#FFFFFF"; "Titrate_Dye_Concentration" [label="Titrate Dye Concentration"]; "Increase_Wash_Steps" [label="Increase Wash Steps\n(number and duration)"]; "Use_Blocking_Solution" [label="Use Blocking Solution\n(e.g., BSA, normal serum)"]; "Prepare_Fresh_Dye_Solution" [label="Prepare Fresh Dye Solution\n(and filter if necessary)"]; }
"High_Background" [label="High Background Staining", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"High_Background" -> "High_Dye_Concentration" [label="Is signal saturated?"]; "High_Background" -> "Insufficient_Washing" [label="Is there excess dye?"]; "High_Background" -> "Non_Specific_Binding" [label="Is staining non-specific?"]; "High_Background" -> "Dye_Aggregation" [label="Are there fluorescent puncta?"];
"High_Dye_Concentration" -> "Titrate_Dye_Concentration"; "Insufficient_Washing" -> "Increase_Wash_Steps"; "Non_Specific_Binding" -> "Use_Blocking_Solution"; "Dye_Aggregation" -> "Prepare_Fresh_Dye_Solution"; } Troubleshooting flowchart for high background staining.
Troubleshooting Table for High Background
| Possible Cause | Recommended Solution | Notes |
| Dye Concentration Too High | Perform a titration to determine the optimal dye concentration that provides a good signal-to-noise ratio. | Start with a low concentration and incrementally increase it. |
| Insufficient Washing | Increase the number and duration of washing steps after dye incubation to remove unbound dye. | Using a buffer with a mild detergent (e.g., PBS with 0.1% Tween-20) can be more effective. |
| Non-Specific Binding | Incubate cells with a blocking solution (e.g., Bovine Serum Albumin or normal serum) before adding the this compound dye. | As this compound is a positively charged molecule, it may non-specifically bind to negatively charged cellular components. |
| Dye Aggregation | Prepare fresh dye solutions for each experiment. If you observe precipitates, consider filtering the dye solution before use. | Cyanine dyes can be prone to aggregation, which can lead to fluorescent artifacts and high background. |
| Autofluorescence | Examine an unstained sample under the microscope to assess the level of endogenous autofluorescence. If high, consider using a commercial autofluorescence quenching kit. |
Experimental Protocols
General Protocol for this compound Staining of Adherent Cells
dot graph "hitci_staining_workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Start:\nAdherent Cells on Coverslips", shape=ellipse, fillcolor="#34A853"]; "Fixation" [label="1. Fixation\n(e.g., 4% PFA in PBS, 15 min)"]; "Wash1" [label="2. Wash\n(3x with PBS)"]; "Permeabilization" [label="3. Permeabilization\n(e.g., 0.2% Triton X-100 in PBS, 10 min)"]; "Wash2" [label="4. Wash\n(3x with PBS)"]; "Blocking" [label="5. Blocking (Optional)\n(e.g., 1% BSA in PBS, 30 min)"]; "Staining" [label="6. This compound Staining\n(Optimized concentration, 30-60 min)"]; "Wash3" [label="7. Wash\n(3x with PBS)"]; "Mounting" [label="8. Mount Coverslip\n(Antifade mounting medium)"]; "Imaging" [label="9. Imaging\n(NIR filter set)"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Fixation"; "Fixation" -> "Wash1"; "Wash1" -> "Permeabilization"; "Permeabilization" -> "Wash2"; "Wash2" -> "Blocking"; "Blocking" -> "Staining"; "Staining" -> "Wash3"; "Wash3" -> "Mounting"; "Mounting" -> "Imaging"; "Imaging" -> "End"; } General experimental workflow for this compound staining of fixed adherent cells.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer (optional): 1-5% Bovine Serum Albumin (BSA) in PBS
-
This compound dye stock solution (e.g., in DMSO)
-
Antifade Mounting Medium
-
Coverslips with fixed cells
Procedure:
-
Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): If high background is an issue, incubate the cells in 1% BSA in PBS for 30 minutes at room temperature.
-
This compound Staining: Dilute the this compound stock solution to the desired working concentration in PBS (or blocking buffer). Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light. Note: The optimal concentration and incubation time must be determined empirically.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope equipped with appropriate filters for near-infrared fluorescence.
Parameter Optimization Table
| Parameter | Starting Recommendation | Optimization Range | Considerations |
| Fixative | 4% Paraformaldehyde (PFA) | 2-4% PFA, or ice-cold Methanol | Methanol fixation also permeabilizes the cells. |
| Fixation Time | 15 minutes | 10-20 minutes | Over-fixation can mask epitopes and affect staining. |
| Permeabilization | 0.2% Triton X-100 | 0.1-0.5% Triton X-100 | The optimal concentration depends on the cell type. |
| This compound Concentration | 1 µM | 0.1-10 µM | Must be titrated for each cell type and application. |
| Incubation Time | 30 minutes | 15-60 minutes | Longer incubation times may increase signal but also background. |
References
Technical Support Center: Solving Hitci Solubility in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) dye Hitci, achieving and maintaining its solubility in aqueous buffers is critical for reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and troubleshooting solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound (1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide) is a positively charged, non-sulfonated indocarbocyanine dye.[1][2] Like many other non-sulfonated cyanine dyes, its large hydrophobic structure results in low intrinsic solubility in aqueous solutions. This can lead to aggregation and precipitation when transitioning from an organic stock solution to an aqueous buffer, potentially causing inaccurate concentration measurements and affecting experimental outcomes.[3][4]
Q2: What is the recommended initial step for dissolving this compound powder?
A2: The recommended procedure is to first prepare a high-concentration stock solution in an organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is a common and effective choice.[2] A stock solution of up to 50 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?
A3: This is a common issue due to the drastic change in solvent polarity. Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual introduction to the aqueous environment can help keep the dye in solution.
-
Low Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, ideally below 0.5% for cell-based assays to minimize solvent-induced artifacts.
-
Stirring: Add the this compound stock solution to the aqueous buffer while gently vortexing or stirring the buffer.
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween-20, into the aqueous buffer can help to increase the solubility of hydrophobic dyes like this compound.
Q4: How does pH affect the solubility and stability of this compound?
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at 4°C, protected from moisture. Once dissolved in a solvent like DMSO, the stock solution is more stable when stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions stored at -80°C can be stable for up to 6 months, while at -20°C, they are typically stable for about one month. Aqueous working solutions are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. It is important to note that spectral properties can be solvent-dependent.
| Property | Value | Solvent/Conditions |
| Molecular Weight | 536.49 g/mol | - |
| Solubility in DMSO | 50 mg/mL (93.20 mM) | Anhydrous DMSO (sonication may be needed) |
| Fluorescence Quantum Yield (Φf) | 0.283 | Dilute ethanol solution |
| Molar Extinction Coefficient (ε) | Data not available in searches | - |
| Excitation Maximum (λex) | Dependent on solvent and aggregation state | - |
| Emission Maximum (λem) | Dependent on solvent and aggregation state | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 5.36 mg of this compound per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the dye does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in cryo-vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol details the preparation of a 10 µM working solution of this compound in a standard aqueous buffer (e.g., PBS, pH 7.4) with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the required volume of your aqueous buffer.
-
To achieve a final concentration of 10 µM this compound and 0.1% DMSO, you will perform a 1:1000 dilution. This is best done in a stepwise manner to avoid precipitation.
-
Stepwise Dilution: a. Intermediate Dilution (1:100): Add 1 µL of the 10 mM this compound stock solution to 99 µL of the aqueous buffer. Vortex immediately to ensure thorough mixing. This creates a 100 µM intermediate solution in 1% DMSO. b. Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer. Vortex immediately. This results in the final 10 µM working solution with a final DMSO concentration of 0.1%.
-
Use the freshly prepared working solution for your experiment. Do not store aqueous working solutions for extended periods.
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution into Aqueous Buffer
This is the most common problem encountered with this compound. The following flowchart provides a systematic approach to troubleshooting this issue.
Issue 2: Inconsistent Fluorescence Signal
Inconsistent fluorescence can be due to aggregation, photobleaching, or environmental factors.
References
Technical Support Center: Best Practices for Solution Handling
Disclaimer: The following guide provides general best practices for the storage and handling of laboratory solutions. The term "Hitci solution" was not specifically identified. This information should be adapted to the specific solution being used, and the manufacturer's safety data sheet (SDS) and technical documentation should always be the primary sources of information.
Frequently Asked Questions (FAQs)
Q1: How should I store the solution to ensure its stability?
Proper storage is crucial for maintaining the efficacy and stability of any chemical solution. Always refer to the product-specific information sheet for precise storage temperatures. As a general best practice, solutions should be stored in a cool, dark, and well-ventilated area, away from direct sunlight and sources of heat to prevent degradation.[1] For temperature-sensitive solutions, dedicated flammable-rated or explosion-proof refrigerators or freezers are recommended.[2]
Q2: What are the signs of solution degradation or contamination?
Visual inspection can often reveal signs of degradation or contamination. Common indicators include:
-
Color Change: Any deviation from the solution's original color.
-
Precipitate Formation: The appearance of solid particles in a previously clear solution.
-
Cloudiness or Haziness: A loss of clarity in the solution.
-
pH Shift: A significant change in the solution's pH value.
If any of these signs are observed, it is recommended to discard the solution and prepare a fresh batch.
Q3: What personal protective equipment (PPE) should I use when handling the solution?
At a minimum, standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Depending on the specific hazards of the solution as outlined in its SDS, additional PPE such as a face shield or respiratory protection may be necessary.
Q4: How should I dispose of the solution after use?
Disposal procedures must comply with local, state, and federal regulations. Never pour chemical solutions down the drain unless explicitly permitted. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving prepared solutions.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Experimental Results | Solution degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare a fresh solution and repeat the experiment. |
| Solution contamination. | Use fresh, high-purity solvents and solutes. Ensure all glassware is scrupulously clean. | |
| Incorrect solution concentration. | Double-check all calculations and measurements during preparation. Use calibrated equipment. | |
| Precipitate Formation in Solution | Low storage temperature. | Check the solution's solubility at different temperatures. Gentle warming and agitation may redissolve the precipitate. |
| Solvent evaporation. | Ensure containers are tightly sealed during storage. | |
| Chemical reaction with container material. | Verify the compatibility of the solution with the storage container material.[1] | |
| Inconsistent Results Between Batches | Variability in raw materials. | Use high-quality, certified reagents from a reliable supplier. |
| Inconsistent preparation method. | Follow a standardized and documented protocol for solution preparation. |
Experimental Protocols
Protocol 1: General Solution Preparation
-
Pre-Preparation:
-
Consult the Safety Data Sheet (SDS) for the specific chemical.
-
Ensure all necessary personal protective equipment (PPE) is worn.
-
Clean and dry all glassware thoroughly.
-
-
Weighing:
-
Use a calibrated analytical balance to weigh the required amount of the solid solute.
-
Record the exact weight.
-
-
Dissolving:
-
Transfer the solute to an appropriate volumetric flask.
-
Add a portion of the solvent (e.g., deionized water, ethanol) and swirl gently to dissolve the solute. A magnetic stirrer can be used for less soluble substances.
-
-
Dilution:
-
Once the solute is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the solution to a clearly labeled, appropriate storage container. The label should include the solution name, concentration, preparation date, and your initials.
-
Store the container under the recommended conditions.
-
Diagrams
Caption: Key considerations for proper solution storage.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Filtering Hitci Solutions to Remove Aggregates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove protein aggregates from Hitci solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation in my this compound solution?
A: Protein aggregation can stem from various factors related to the solution's environment and the protein's intrinsic properties. High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[1][2] Proteins are also sensitive to solution conditions such as pH and temperature.[1] For instance, proteins are least soluble and most prone to aggregation when the buffer pH is close to the protein's isoelectric point (pI).[3] Additionally, the stress of purification procedures, like high pressure during cell lysis or interaction with chromatography resins, can trigger aggregation.[3]
Q2: How can I detect if my protein is aggregated?
A: The presence of protein aggregates can be detected in several ways. Visually, you might observe cloudiness or particulate matter in your solution. During size-exclusion chromatography, large aggregates may appear in the void volume. Other analytical techniques such as dynamic light scattering (DLS) can measure the size distribution of particles in your solution to identify larger aggregates. An increase in absorbance at higher wavelengths (e.g., 350 nm) in UV-Visible spectroscopy can also indicate light scattering due to aggregates.
Q3: What is the first step I should take to remove insoluble aggregates?
A: For large, insoluble aggregates, the initial and most straightforward approach is centrifugation. This process pellets the larger, denser aggregates at the bottom of the tube, allowing you to carefully collect the supernatant containing your soluble protein. For smaller volumes, centrifugation at 15,000 x g for 15 minutes is often sufficient. For larger volumes or cell lysates, a higher speed of 40,000 to 50,000 x g for 30 minutes is recommended.
Q4: What if I still see aggregates after centrifugation?
A: If your solution is not clear after centrifugation, filtration is the next recommended step. Using a syringe filter with a pore size appropriate for your downstream application can effectively remove smaller, soluble aggregates. A 0.22 µm or 0.45 µm filter is commonly used for removing fine particulate matter and ensuring a sterile solution.
Q5: How can I prevent my protein from aggregating in the first place?
A: Preventing aggregation involves optimizing your buffer conditions. Key strategies include:
-
Maintaining a low protein concentration: High concentrations can compromise protein stability.
-
Optimizing buffer pH: Keep the pH at least one unit away from the protein's isoelectric point (pI).
-
Adjusting ionic strength: Varying the salt concentration (e.g., 50-500 mM NaCl) can help minimize electrostatic interactions that lead to aggregation.
-
Using additives: Stabilizing agents like glycerol or arginine, and non-denaturing detergents like Tween 20, can improve protein solubility.
Troubleshooting Guide
Issue: Protein Precipitates Immediately After Cell Lysis
Possible Cause: The sudden change in the cellular environment during lysis can lead to the formation of insoluble aggregates or inclusion bodies. Intense mechanical stress from methods like sonication can also generate heat and promote aggregation.
Solution:
-
Optimize Lysis Buffer:
-
pH: Ensure the buffer pH is at least 1 unit away from your protein's pI.
-
Ionic Strength: Test a range of salt concentrations (e.g., 150-500 mM NaCl) to find the optimal level for your protein.
-
Additives: Include stabilizing agents in your lysis buffer. A table of common additives is provided below.
-
-
Modify Lysis Method:
-
If using sonication, perform it on ice and use short bursts with cooling periods in between to minimize heat generation.
-
Consider milder enzymatic lysis methods if mechanical stress is a persistent issue.
-
Issue: Aggregates Form During Chromatography
Possible Cause: High local protein concentrations on the chromatography column, or suboptimal buffer conditions during binding, washing, or elution can trigger aggregation.
Solution:
-
Ion-Exchange Chromatography (IEX): High protein concentration as it binds to the resin can promote aggregation. Consider using a resin with a lower binding capacity or loading less protein.
-
Affinity Chromatography: The elution step, which often involves a sharp change in pH or a high concentration of a competitive ligand, can destabilize the protein. Try a gradual elution gradient instead of a step elution.
-
Size-Exclusion Chromatography (SEC): Ensure the mobile phase buffer is one in which your protein is highly stable.
Data Presentation
Table 1: Recommended Centrifugation Parameters for Aggregate Removal
| Sample Type | Centrifugal Force (x g) | Time (minutes) |
| Small Sample Volumes | 15,000 | 15 |
| Cell Lysates | 40,000 - 50,000 | 30 |
| Large, Insoluble Aggregates | >14,000 | 10 - 20 |
Data compiled from existing research literature.
Table 2: Common Filter Pore Sizes for Aggregate Removal
| Pore Size (µm) | Application |
| 5.0 - 10.0 | Coarse filtration to remove large particles and debris. |
| 1.0 - 3.0 | General purpose filtration and pre-filtration to protect finer filters. |
| 0.45 | Removal of bacteria and larger particulates. |
| 0.22 | Sterilizing filtration and removal of fine bacteria and particulates. |
| 0.1 | Ultrafiltration for removing very small particles and some viruses. |
Experimental Protocols
Protocol 1: Centrifugation and Filtration for Aggregate Removal
Objective: To remove insoluble and fine particulate aggregates from a this compound solution.
Materials:
-
This compound protein solution with suspected aggregates
-
Microcentrifuge or refrigerated centrifuge
-
Appropriate centrifuge tubes
-
Syringe
-
Syringe filter (e.g., 0.22 µm or 0.45 µm pore size)
-
Clean collection tube
Methodology:
-
Initial Centrifugation:
-
Transfer the protein solution to a centrifuge tube.
-
Centrifuge the solution at >14,000 x g for 10-20 minutes to pellet large, insoluble aggregates. For larger volumes from cell lysates, centrifuge at 40,000-50,000 x g for 30 minutes.
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant without disturbing the pellet.
-
-
Filtration:
-
Draw the supernatant into a syringe.
-
Attach a syringe filter of the desired pore size (e.g., 0.22 µm) to the syringe.
-
Gently push the plunger to pass the solution through the filter into a clean collection tube.
-
-
Analysis:
-
Visually inspect the filtered solution for any remaining cloudiness.
-
(Optional) Analyze a small aliquot of the filtered solution using techniques like DLS or UV-Vis spectroscopy to confirm the removal of aggregates.
-
Mandatory Visualization
Caption: Troubleshooting workflow for removing aggregates from this compound solutions.
References
Validation & Comparative
A Head-to-Head Comparison of Hitci and ICG for In Vivo Imaging Performance
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes for in vivo imaging, the selection of an appropriate contrast agent is paramount for achieving high-quality, reliable data. This guide provides an objective comparison of two tricarbocyanine dyes, 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (Hitci) and Indocyanine Green (ICG), focusing on their in vivo imaging performance. This comparison is supported by a summary of their key properties, a detailed experimental protocol for a comparative in vivo study, and a discussion of their underlying biological interactions.
Indocyanine Green (ICG) is a well-established, FDA-approved NIR fluorescent dye with a long history of clinical use in applications such as cardiac output monitoring and ophthalmic angiography. Its utility in preclinical and clinical research is extensive, particularly in fluorescence-guided surgery and lymphatic mapping. This compound, a structurally related cyanine dye, is also utilized in research settings, primarily as a laser dye and a non-covalent protein label. While both dyes operate in the NIR window, which offers advantages of deeper tissue penetration and reduced autofluorescence, their in vivo performance characteristics can differ significantly.
Quantitative Comparison of Physicochemical Properties
| Property | This compound (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) | Indocyanine Green (ICG) |
| Molecular Formula | C29H33IN2 | C43H47N2NaO6S2 |
| Molecular Weight | 536.49 g/mol | 774.96 g/mol |
| Charge | Cationic (positively charged) | Anionic (negatively charged) |
| Excitation Max (λex) | ~740 - 751 nm | ~780 nm |
| Emission Max (λem) | ~778 - 792 nm | ~820 - 830 nm |
| Quantum Yield (Φ) | Not widely reported in aqueous solutions for imaging | ~0.012 in blood, highly solvent and concentration dependent |
| Molar Extinction Coefficient (ε) | Not widely reported for imaging applications | ~150,000 - 250,000 M-1cm-1 |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in water and methanol |
In Vivo Performance: A Comparative Overview
While direct comparative experimental data is lacking, based on their fundamental properties, we can infer some performance differences.
Fluorescence Brightness: The brightness of a fluorophore in vivo is a product of its molar extinction coefficient and quantum yield. ICG is known to have a high molar extinction coefficient but a relatively low quantum yield, which can be influenced by its concentration and binding to plasma proteins. Information on this compound's quantum yield in a biological context is not as well-documented, making a direct comparison of brightness challenging without experimental data.
Signal-to-Background Ratio (SBR): The SBR is a critical factor for sensitive in vivo imaging. ICG's rapid clearance from the vasculature and accumulation in the liver can lead to a good SBR in targeted tissues over time. However, its initial widespread distribution can result in a low SBR shortly after injection. This compound's biodistribution is not well characterized, but as a cationic dye, it may exhibit different non-specific binding and clearance patterns compared to the anionic ICG, which would significantly impact its SBR.
Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is crucial for longitudinal imaging studies. ICG is known to have limited photostability, which can be a drawback for prolonged imaging sessions. The photostability of this compound in an in vivo environment has not been extensively reported.
Biodistribution and Clearance: ICG is rapidly cleared from the circulation, primarily by the liver, and excreted into the bile. This rapid hepatobiliary clearance is a key feature of its pharmacokinetic profile. The biodistribution and clearance pathways of this compound are not as well understood. Its positive charge may lead to interactions with negatively charged cell membranes and other biological components, potentially resulting in a different biodistribution profile and clearance mechanism.
Cellular Uptake and Signaling Pathways
The mechanisms by which these dyes are taken up by cells influence their utility for targeted imaging.
ICG Cellular Uptake: The cellular uptake of ICG is thought to be a multifaceted process. In the context of tumors, the enhanced permeability and retention (EPR) effect plays a significant role, where the leaky vasculature of tumors allows for the extravasation of ICG bound to plasma proteins. At the cellular level, endocytosis has been identified as a primary mechanism of uptake.
A Comparative Analysis of Photostability: Hitci vs. Cy7 Dyes
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescent dyes, selecting a probe with high photostability is critical for obtaining reliable and reproducible data, particularly in applications requiring prolonged light exposure such as fluorescence microscopy and in vivo imaging. This guide provides a detailed comparison of the photostability of two commonly used heptamethine cyanine dyes: 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide (Hitci) and Cyanine7 (Cy7).
The utility of NIR fluorophores lies in their emission wavelengths falling within the "NIR window" (700-900 nm), where absorption and scattering by biological tissues are minimized. However, a significant drawback of many organic NIR dyes is their susceptibility to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to light. This phenomenon leads to a diminished fluorescence signal, which can compromise the sensitivity and quantitative accuracy of an experiment.
Quantitative Photostability Comparison
Direct, head-to-head quantitative comparisons of the photostability of this compound and Cy7 are not extensively documented in publicly available literature. However, by compiling data from various studies on these dyes and structurally similar compounds, a comparative overview can be established.
In general, Cy7 is known to exhibit lower photostability compared to other cyanine dyes such as Cy5.[1][2] Studies have shown that the fluorescence intensity of Cy7 decreases relatively rapidly upon irradiation.[3] This susceptibility to photobleaching can be a significant limitation in experiments requiring long or repeated exposures to excitation light.
This compound is structurally similar to Indocyanine Green (ICG), a dye for which more extensive photostability data is available. The photostability of ICG is highly dependent on its environment, such as the solvent and its aggregation state.[4][5] For instance, the initial photodegradation quantum yield of monomeric ICG in aqueous solutions is on the order of 10⁻³, while in organic solvents like methanol and DMSO, it is significantly lower, around 10⁻⁵. J-aggregates of ICG at high concentrations are reported to be very stable. Given the structural similarity, it can be inferred that this compound's photostability is also influenced by these factors.
| Dye | Photostability Metric | Value | Notes |
| Cy7 | Relative Photostability | Lower | Compared to other cyanine dyes like Cy5 and Alexa Fluor dyes. Prone to rapid fluorescence decay upon irradiation. |
| This compound (inferred from ICG data) | Photodegradation Quantum Yield (Φd) | ~10⁻³ (in water, monomeric) | The photostability is highly solvent-dependent, with greater stability observed in organic solvents and when in an aggregated state. |
| ~10⁻⁵ (in methanol, DMSO) |
Table 1: Summary of Photostability Data for Cy7 and this compound.
Experimental Protocol for Comparative Photostability Assessment
To enable researchers to perform their own comparative analysis, a detailed protocol for measuring the photostability of fluorescent dyes in solution is provided below. This method is based on established techniques for quantifying photobleaching.
Objective: To determine and compare the rate of photobleaching of this compound and Cy7 in a specified solvent under controlled illumination.
Materials:
-
This compound and Cy7 dyes
-
Spectrofluorometer with a temperature-controlled cuvette holder and time-scan mode
-
High-intensity, stable light source (e.g., Xenon arc lamp or laser)
-
Monochromator or bandpass filter to select the excitation wavelength
-
Quartz cuvettes (1 cm path length)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), methanol, or DMSO)
-
Magnetic stirrer and stir bars (optional, for solution homogeneity)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and Cy7 in the chosen solvent.
-
From the stock solutions, prepare working solutions of each dye with an absorbance of approximately 0.1 at their respective absorption maxima (λmax). This low concentration helps to minimize inner filter effects.
-
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and light source, allowing them to stabilize for at least 30 minutes.
-
Set the excitation wavelength to the λmax of the dye being tested.
-
Set the emission wavelength to the emission maximum (λem) of the dye.
-
Select appropriate excitation and emission slit widths to achieve a good signal-to-noise ratio while minimizing photobleaching from the instrument's excitation source.
-
Set the spectrofluorometer to record fluorescence intensity over time.
-
-
Photobleaching Measurement:
-
Place the cuvette containing the dye solution into the sample holder.
-
Record the initial fluorescence intensity (F₀) before exposing the sample to the high-intensity light source.
-
Begin continuous irradiation of the sample with the high-intensity light source.
-
Record the fluorescence intensity (Ft) at regular time intervals (e.g., every 30 seconds) for a defined period or until the fluorescence has significantly decreased.
-
-
Data Analysis:
-
For each dye, plot the normalized fluorescence intensity (Ft/F₀) as a function of irradiation time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for conducting a comparative photostability analysis of this compound and Cy7.
Caption: Workflow for comparative photostability analysis of fluorescent dyes.
Conclusion
The selection of a fluorescent dye for any application requires careful consideration of its photophysical properties. While Cy7 is a widely used NIR dye, its known susceptibility to photobleaching can be a significant limitation. This compound, based on data from the structurally similar ICG, appears to offer greater photostability, particularly in non-aqueous environments or when in an aggregated state. For applications demanding high sensitivity and prolonged or repeated imaging, the potentially superior photostability of this compound may be a deciding factor. However, it is crucial for researchers to perform their own comparative photostability studies under their specific experimental conditions to make the most informed decision.
References
A Comparative Analysis of Quantum Yields: Hitci Versus Other Near-Infrared (NIR) Dyes
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the quantum yield of Hitci and other leading near-infrared (NIR) dyes. This publication offers a comprehensive comparison of photophysical properties and provides standardized experimental protocols for accurate fluorescence quantum yield determination.
The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the design of imaging probes and therapeutic agents. A key performance metric for a fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. A higher quantum yield directly translates to a brighter signal, enabling higher sensitivity and better image contrast in a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry. This guide provides a comparative overview of the quantum yields of this compound and other commercially available NIR dyes, namely IR-783, IR-820, and Indocyanine Green (ICG), alongside a detailed experimental protocol for their determination.
Quantitative Comparison of NIR Dye Photophysical Properties
The following table summarizes the key photophysical properties of this compound and other common NIR dyes. It is important to note that the quantum yield and other photophysical parameters of a dye are highly dependent on its environment, particularly the solvent.
| Dye Name | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Solvent |
| This compound | 744[1] | ~780[1] | 216,000[2] | 0.283[3] - ~0.40[4] | Ethanol |
| IR-783 | 776 | 798 | 162,000 | 0.055 | PBS (pH 7.4) |
| 768-784 | 784 | 157,000 | 0.11 | Saline | |
| IR-820 | ~690 (Aqueous) | 829 (Water) | 720,000 | 0.00313 | Water |
| ~833 (Serum) | 858 (Serum) | N/A | 0.02521 | 10% FBS (Serum) | |
| Indocyanine Green (ICG) | 787 | 815 | 223,000 | 0.14 | Not Specified |
| 789 | N/A | 194,000 | 0.05 | Ethanol |
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
I. Required Equipment
-
Spectrofluorometer: Capable of measuring corrected emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Quantum Yield Standard: A dye with a known, stable quantum yield that has an absorption and emission profile overlapping with the sample dye. For the NIR region, ICG in DMSO (Φf = 0.13) is a commonly used standard.
II. Procedure
-
Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the NIR dye under investigation. The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample dye and the standard dye in the same high-purity solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. It is recommended to use a wavelength where both the sample and the standard have significant absorbance.
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each solution of the sample and the standard.
-
It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (Gradient) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).
-
The quantum yield of the sample (Φf_sample) can then be calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Experimental Workflow Diagram
References
- 1. Characteristics of 1, 1',3,3,3',3'-hexamethylindotricarbocyanine iodide as a tunable dye laser in the near infrared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of 1, 1′,3,3,3′,3′-hexamethylindotricarbocyanine iodide as a tunable dye laser in the near infrared [opg.optica.org]
A Comparative Guide to Near-Infrared Fluorescent Probes: Hitci vs. Indocyanine Green (ICG)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of biomedical imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible results. Near-infrared (NIR) probes are particularly valuable for in vivo applications due to their ability to penetrate deeper into biological tissues with reduced autofluorescence compared to probes in the visible spectrum. Indocyanine green (ICG) has long been the gold standard for many NIR fluorescence imaging applications. This guide provides a detailed comparison between ICG and a lesser-known but structurally related heptamethine cyanine dye, 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide, commonly known as Hitci.
This comparison aims to provide an objective overview of their properties and potential advantages based on available data and the broader understanding of heptamethine cyanine dyes. Due to a scarcity of direct comparative studies, this guide synthesizes known data for each compound and provides generalized experimental protocols for their evaluation.
Data Presentation: A Side-by-Side Look at this compound and ICG
The following tables summarize the key physicochemical and spectral properties of this compound and ICG.
Table 1: General and Physicochemical Properties
| Property | This compound (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) | Indocyanine Green (ICG) |
| Chemical Formula | C₂₉H₃₃IN₂ | C₄₃H₄₇N₂NaO₆S₂ |
| Molecular Weight | 536.49 g/mol | 774.96 g/mol |
| Dye Class | Heptamethine Cyanine | Heptamethine Cyanine |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in water, methanol; practically insoluble in most other organic solvents.[1] |
| Clinical Approval | For research use only; not approved for clinical use. | FDA-approved for diagnostic use in humans.[2] |
Table 2: Spectral Properties
| Spectral Property | This compound | Indocyanine Green (ICG) |
| Absorption Max (λabs) | ~740 nm (in Methanol/Ethanol), ~751 nm (in DMSO) | ~780-800 nm (in blood plasma)[1][2] |
| Emission Max (λem) | ~778 nm (in Methanol/Ethanol), ~792 nm (in DMSO) | ~810 nm (in water), ~830 nm (in blood)[2] |
| Quantum Yield (Φ) | Used as a reference standard (Φ = 0.28 in some contexts) | Low and highly solvent-dependent; ~4% in water, can increase when bound to proteins like albumin. |
| Stokes Shift | ~38 nm (in Methanol/Ethanol) | ~30-50 nm (highly dependent on the solvent and binding state) |
Analysis of Advantages: this compound in the Context of ICG's Limitations
While ICG is a widely accepted NIR fluorescent dye for clinical applications, it is not without its drawbacks. These limitations open the door for alternative probes like this compound, which, based on its structure and the general properties of heptamethine cyanine dyes, may offer advantages in specific research contexts.
Potential Advantages of this compound:
-
Structural Simplicity: this compound has a simpler chemical structure and lower molecular weight compared to ICG. This could potentially influence its pharmacokinetic profile and cellular uptake mechanisms, though this requires experimental validation.
-
Use as a Reference Standard: Its use as a quantum yield standard in some studies suggests a more stable and predictable fluorescence quantum yield in certain organic solvents, which could be advantageous for quantitative in vitro assays.
Established Advantages and Disadvantages of Indocyanine Green (ICG):
Advantages:
-
Clinical Approval and Established Safety Profile: ICG is approved by the FDA for human use, and its safety and pharmacokinetic profiles are well-documented.
-
High Protein Binding: ICG binds tightly to plasma proteins, which confines it to the vascular system, making it ideal for angiography and perfusion imaging.
-
Rapid Elimination: It is exclusively and rapidly cleared by the liver, with a short half-life of 3-4 minutes, which is beneficial for reducing background signal in delayed imaging.
Disadvantages:
-
Poor Photostability: ICG is known to be susceptible to photobleaching, which can limit its use in applications requiring prolonged or intense light exposure.
-
Concentration-Dependent Aggregation: In aqueous solutions, ICG tends to form aggregates, which alters its spectral properties and can quench its fluorescence.
-
Low Quantum Yield: The fluorescence quantum yield of ICG is generally low and highly dependent on the solvent and its binding to proteins.
-
Chemical Instability: ICG is unstable in aqueous solutions and must be used within a few hours of reconstitution.
Experimental Protocols
To facilitate a direct and objective comparison of this compound and ICG for a specific bioimaging application, the following experimental protocols are proposed.
In Vitro Spectral Characterization and Photostability Assay
Objective: To determine and compare the absorption and emission spectra, quantum yield, and photostability of this compound and ICG in a biologically relevant buffer.
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound and ICG in DMSO. Dilute the stock solutions to a final concentration of 1 µM in phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA) to mimic a protein-rich physiological environment.
-
Spectral Analysis:
-
Measure the absorption spectra of each dye solution using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra using a spectrofluorometer, exciting at the respective absorption maxima.
-
-
Quantum Yield Measurement: Determine the relative fluorescence quantum yield of this compound and ICG using a well-characterized NIR dye as a reference standard.
-
Photostability Assessment:
-
Expose the dye solutions to continuous illumination from a light source with a wavelength corresponding to the absorption maximum of each dye.
-
Measure the fluorescence intensity at regular intervals over a period of 30 minutes.
-
Plot the normalized fluorescence intensity as a function of time to determine the rate of photobleaching.
-
In Vivo Tumor Imaging and Biodistribution Study
Objective: To compare the tumor-targeting efficacy, signal-to-background ratio (SBR), and biodistribution of this compound and ICG in a murine tumor model.
Methodology:
-
Animal Model: Utilize immunodeficient mice bearing subcutaneous tumors (e.g., human xenograft tumors).
-
Probe Administration: Intravenously inject separate cohorts of tumor-bearing mice with either this compound or ICG at an equimolar dose.
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for each dye.
-
Acquire both white light and fluorescence images.
-
-
Signal-to-Background Ratio (SBR) Analysis:
-
Using the imaging software, quantify the average fluorescence intensity in the tumor region and in a non-tumor-bearing region (e.g., muscle tissue).
-
Calculate the SBR by dividing the tumor fluorescence intensity by the background fluorescence intensity at each time point.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the in vivo imaging system to determine the relative accumulation of each dye.
-
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Recent progress on near-infrared fluorescence heptamethine cyanine dye-based molecules and nanoparticles for tumor imaging and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Silico Drug-Target Predictions: A Comparative Guide
In the landscape of modern drug discovery, in silico methods for predicting drug-target interactions are invaluable for accelerating the identification of promising therapeutic candidates. These computational tools can screen vast libraries of compounds against numerous biological targets, prioritizing a manageable number of candidates for experimental validation. However, the predictive accuracy of any in silico method must be rigorously verified. This guide provides a framework for the cross-validation of a hypothetical in silico drug-target interaction prediction method, herein referred to as "Hitci," against established experimental techniques.
For the purpose of this guide, "this compound" is assumed to be a novel computational method that predicts the binding affinity and potential inhibitory effect of small molecules on specific protein targets. To validate these predictions, we will compare its output with data from two orthogonal, widely-used experimental methods: the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular environment, and Surface Plasmon Resonance (SPR) for quantifying in vitro binding kinetics and affinity.[1][2][3]
Cross-Validation Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique used to verify that a drug candidate interacts with its intended target within the complex milieu of a living cell.[1][4] The principle is based on ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates direct binding and target engagement.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensor technology that is considered a gold standard for studying biomolecular interactions. It allows for the precise measurement of the kinetics and affinity of a drug-target interaction. In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip. A solution containing the drug candidate (analyte) is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Comparative Data Summary
The following table outlines the key quantitative parameters that would be compared between the in silico predictions from "this compound" and the experimental results from CETSA and SPR.
| Parameter | "this compound" (In Silico Prediction) | CETSA (Experimental) | SPR (Experimental) | Interpretation |
| Binding Confirmation | Binary Prediction (Yes/No) | Positive Thermal Shift | Detectable Binding Response | Confirms a direct interaction between the compound and the target protein. |
| Binding Affinity | Predicted K_D (e.g., in nM) | N/A (Qualitative/Semi-quantitative) | K_D (Equilibrium Dissociation Constant) | A lower K_D value indicates a higher binding affinity. |
| Target Engagement | Inferred from Binding Prediction | ΔT_m (Change in Melting Temperature) | N/A (In Vitro) | A significant ΔT_m confirms that the compound engages the target in a cellular context. |
| Binding Kinetics | N/A | N/A | k_on (Association Rate), k_off (Dissociation Rate) | Provides detailed information on how quickly the compound binds and dissociates from the target. |
Experimental Protocols
Western Blot-Based Cellular Thermal Shift Assay (CETSA)
This protocol describes a common approach to CETSA where the remaining soluble protein is detected via Western blotting.
a. Cell Culture and Treatment:
-
Culture the cells of interest to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into two aliquots: one for treatment with the test compound (e.g., from "this compound" predictions) and one for a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound or vehicle at 37°C for a specified time (e.g., 1 hour).
b. Heat Treatment:
-
Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point to be tested (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C).
-
Heat the tubes in a thermal cycler to the specified temperatures for a set duration (e.g., 3 minutes).
-
Allow the tubes to cool to room temperature.
c. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
d. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Quantify the band intensities using densitometry software.
-
Plot the relative amount of soluble protein against the temperature for both the treated and control samples to generate the melting curves.
Surface Plasmon Resonance (SPR) Analysis
This protocol provides a general workflow for an SPR experiment to determine binding kinetics.
a. Preparation:
-
Purify the target protein and the small molecule compound. Ensure high purity and proper folding of the protein.
-
Select an appropriate sensor chip and immobilization strategy (e.g., amine coupling for attaching the protein to a CM5 chip).
-
Prepare running buffer (e.g., HBS-EP+) and a dilution series of the compound.
b. Immobilization of the Target Protein:
-
Activate the sensor chip surface (e.g., with a mixture of EDC and NHS).
-
Inject the purified target protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters on the surface (e.g., with ethanolamine).
-
A reference channel should be prepared in the same way but without the protein to subtract non-specific binding.
c. Binding Analysis:
-
Inject a series of concentrations of the compound (analyte) in ascending order over both the target and reference channels at a constant flow rate.
-
Allow for an association phase, followed by a dissociation phase where only running buffer is flowed over the chip.
-
Between each compound injection, regenerate the sensor surface with a specific regeneration solution to remove any bound analyte without denaturing the immobilized protein.
d. Data Analysis:
-
Subtract the signal from the reference channel from the signal from the target channel to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
From the fitting, determine the association rate (k_on), dissociation rate (k_off), and calculate the equilibrium dissociation constant (K_D = k_off / k_on).
Visualizations
References
A Comparative Guide to the Spectral Properties of HITCI and Other Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of appropriate fluorophores is a critical step that dictates the sensitivity, accuracy, and success of an experiment. This guide provides a detailed comparison of the spectral properties of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (HITCI), a near-infrared (NIR) cyanine dye, with other commonly used fluorophores in a similar spectral range: Allophycocyanin (APC), Alexa Fluor 750, and Cy7. Understanding the spectral overlap between these molecules is crucial for designing multiplexed assays and for applications involving Förster Resonance Energy Transfer (FRET).
Spectral Properties Comparison
The following table summarizes the key spectral characteristics of this compound and selected alternative fluorophores. These values are essential for predicting spectral overlap and selecting appropriate filter sets for fluorescence microscopy and flow cytometry.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 744[1][][3] | 780 (in Ethanol)[1] | Not readily available | ~0.40 (in Ethanol)[1] |
| Allophycocyanin (APC) | 650 | 660 | 700,000 | 0.68 |
| Alexa Fluor 750 | 749 | 775 | 240,000 | 0.12 |
| Cy7 | 750 | 773 | 250,000 | Not readily available |
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to signal bleed-through, where the fluorescence from one dye is detected in the channel intended for another, complicating data analysis. The diagram below illustrates the concept of spectral overlap between a donor and an acceptor fluorophore, a key consideration for multicolor imaging and FRET-based assays.
Caption: Diagram illustrating the overlap between the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore.
Experimental Protocol: Measurement of Fluorescence Spectra
Accurate characterization of the spectral properties of fluorophores is fundamental. The following is a generalized protocol for measuring the excitation and emission spectra of a fluorescent sample using a spectrofluorometer.
Objective: To determine the excitation and emission maxima of a fluorophore in a given solvent.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
Fluorophore of interest (e.g., this compound)
-
Appropriate solvent (e.g., ethanol)
-
Pipettes and pipette tips
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and its light source (e.g., Xenon lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation maximum).
-
Transfer the solution to a clean quartz cuvette.
-
-
Measurement of Emission Spectrum:
-
Set the excitation wavelength to the known or estimated absorption maximum of the fluorophore. For this compound in ethanol, this would be approximately 744 nm.
-
Set the emission monochromator to scan a range of wavelengths that is expected to include the emission peak. For this compound, a range of 750 nm to 850 nm would be appropriate.
-
Acquire the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Measurement of Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum.
-
Set the excitation monochromator to scan a range of wavelengths that is expected to include the excitation peak. For this compound, a range of 700 nm to 770 nm would be suitable.
-
Acquire the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
-
Data Analysis:
-
The software accompanying the spectrofluorometer will typically identify the peak wavelengths for both the excitation and emission spectra.
-
Record these values as the excitation and emission maxima.
-
Caption: A flowchart outlining the key steps in the experimental workflow for determining the excitation and emission spectra of a fluorophore.
Förster Resonance Energy Transfer (FRET) Considerations
FRET is a non-radiative energy transfer mechanism between a "donor" fluorophore and an "acceptor" fluorophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the degree of spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum.
This compound, with its emission in the near-infrared region, has the potential to serve as a FRET partner.
-
This compound as a FRET Donor: If used as a donor, a suitable acceptor would need to have an excitation spectrum that significantly overlaps with this compound's emission spectrum (centered around 780 nm).
-
This compound as a FRET Acceptor: If used as an acceptor, a suitable donor would need to have an emission spectrum that overlaps with this compound's excitation spectrum (centered around 744 nm).
While the spectral properties of this compound suggest its potential use in FRET applications, specific, commonly cited FRET pairs involving this compound were not identified in the reviewed literature. The selection of a suitable FRET partner for this compound would require careful consideration of the spectral properties of potential candidates to ensure significant spectral overlap for efficient energy transfer. The Förster radius (R₀), which is the distance at which FRET efficiency is 50%, can be calculated based on the spectral overlap and the quantum yield of the donor.
Caption: A diagram illustrating the key conditions and components necessary for Förster Resonance Energy Transfer (FRET) to occur.
References
A Comparative Guide to Near-Infrared Dyes: A Cost-Benefit Analysis of Hitci and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in ensuring the accuracy and sensitivity of experimental results. In the near-infrared (NIR) spectrum, which offers advantages of deeper tissue penetration and lower autofluorescence for in vivo imaging, several cyanine dyes are available. This guide provides an objective comparison of the carbocyanine dye Hitci with two common alternatives, IR-783 and DiR, focusing on their performance characteristics, cost-effectiveness, and experimental applications.
This analysis is supported by published experimental data to aid in the selection of the optimal NIR dye for your research needs.
Quantitative Comparison of Photophysical and Physicochemical Properties
The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. A high molar extinction coefficient contributes to efficient light absorption, while a high quantum yield results in brighter fluorescence emission. The combination of these two factors determines the overall brightness of the dye, a key parameter for sensitive detection. The following table summarizes the key quantitative data for this compound, IR-783, and DiR.
| Property | This compound (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) | IR-783 | DiR (1,1'-Dioctadecyl-3,3,3',3'-Tetramethylindotricarbocyanine Iodide) |
| Excitation Max (λex) | ~740 nm (in Ethanol/Methanol)[1] | ~784 nm (in Saline)[2] | ~750 nm[3] |
| Emission Max (λem) | ~778 nm (in Ethanol/Methanol)[1] | ~782 nm[2] | ~778 nm |
| Molar Extinction Coefficient (ε) | ~240,000 cm⁻¹M⁻¹ (in Ethanol) | 157,000 M⁻¹cm⁻¹ | 270,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φf) | ~0.40 (in Ethanol/Methanol/Acetone) | 0.11 | ~0.25 |
| Molecular Weight | 536.49 g/mol | 749.36 g/mol | 1013.4 g/mol |
| Solubility | Soluble in Methanol, Ethanol, DMSO | Water-soluble | Soluble in Ethanol, DMF, DMSO |
Cost-Benefit Analysis
The choice of a fluorescent dye is often a balance between performance and budget. The following table provides an estimated cost comparison for this compound, IR-783, and DiR. Prices are based on currently available information from various suppliers and may vary.
| Dye | Estimated Price (USD) per 25 mg | Brightness (ε x Φf) | Cost per Unit of Brightness (Arbitrary Units) | Key Benefits | Potential Drawbacks |
| This compound | ~$53.00 | ~96,000 | ~0.00055 | High quantum yield in organic solvents; suitable for non-covalent protein labeling. | Lower aqueous solubility; photostability data not readily available. |
| IR-783 | ~$117.65 (for 250mg, scaled to 25mg for comparison) | 17,270 | ~0.00068 | Good water solubility; well-characterized for in vivo imaging. | Lower quantum yield compared to this compound in organic solvents. |
| DiR | ~$119.00 | ~67,500 | ~0.00176 | High extinction coefficient; excellent for membrane labeling due to lipophilic tails. | Lower quantum yield compared to this compound; weakly fluorescent until incorporated into membranes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for key applications of these NIR dyes.
Non-Covalent Protein Labeling with this compound
This protocol is based on the principle that the fluorescence of this compound is significantly enhanced upon non-covalent binding to proteins.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Protein of interest (e.g., Human Serum Albumin, 1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 10 µM.
-
In a quartz cuvette, add the protein solution to a final concentration of 0.1 mg/mL.
-
Add the this compound working solution to the cuvette with the protein solution.
-
Incubate the mixture at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence emission spectrum of the this compound-protein complex using an excitation wavelength of ~740 nm.
-
As a control, measure the fluorescence of this compound in PBS without the protein to determine the degree of fluorescence enhancement.
Covalent Labeling of Antibodies with IR-783 NHS Ester
This protocol describes the covalent conjugation of an amine-reactive IR-783 derivative to an antibody for targeted imaging.
Materials:
-
IR-783 NHS Ester
-
Antibody of interest (1 mg/mL in amine-free buffer, e.g., PBS pH 8.0)
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Dissolve the IR-783 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Add the dissolved IR-783 NHS ester to the antibody solution at a molar ratio of 10:1 (dye:antibody).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Remove unreacted dye by passing the conjugation mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~780 nm (for IR-783).
In Vivo Tumor Imaging with DiR-Labeled Cells
This protocol outlines the procedure for labeling cells with the lipophilic dye DiR for in vivo tracking.
Materials:
-
DiR stock solution (1 mM in DMSO)
-
Cell suspension (e.g., cancer cells for tumor model)
-
Serum-free cell culture medium
-
PBS
-
In vivo imaging system
Procedure:
-
Prepare a DiR working solution by diluting the stock solution in serum-free medium to a final concentration of 5 µM.
-
Resuspend the cells in the DiR working solution at a density of 1 x 10⁶ cells/mL.
-
Incubate the cells for 20 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess dye.
-
Resuspend the labeled cells in an appropriate medium for injection.
-
Inject the DiR-labeled cells into the animal model.
-
Perform in vivo fluorescence imaging at desired time points using an appropriate NIR imaging system with excitation and emission filters for DiR.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical workflow for non-covalent protein labeling and an in vivo imaging experiment.
Concluding Remarks
The selection of an appropriate NIR dye is a multifaceted decision that requires careful consideration of performance, cost, and the specific demands of the experimental application. This compound presents a cost-effective option with a high quantum yield, particularly for non-covalent labeling studies in organic solvents. IR-783 offers the advantage of good water solubility and is a well-established reagent for in vivo imaging. DiR, with its high extinction coefficient and lipophilic nature, is an excellent choice for membrane labeling and cell tracking.
Researchers should consider the trade-offs between brightness, cost, and solubility when making their selection. For applications requiring high sensitivity, the brightness of the dye (a product of its extinction coefficient and quantum yield) is a critical factor. For in vivo studies, aqueous solubility and photostability are paramount. While direct comparative photostability data is limited, it is a crucial parameter that may need to be determined empirically for long-term or high-intensity imaging experiments. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to optimize their experimental design for successful outcomes in near-infrared fluorescence applications.
References
A Quantitative Showdown: Hitci vs. Alexa Fluor 750 in the Near-Infrared Spectrum
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) window, the selection of an appropriate fluorescent dye is a critical decision that directly impacts experimental success. This guide provides a detailed, quantitative comparison of two commonly utilized NIR dyes: Hitci (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) and Alexa Fluor 750. By examining their key photophysical properties and providing standardized experimental protocols, this document aims to equip researchers with the necessary information to make an informed choice for their specific applications, ranging from cellular imaging to in vivo studies.
At a Glance: Photophysical Properties
The performance of a fluorescent dye is fundamentally dictated by its spectral characteristics, brightness, and stability. Below is a summary of the key quantitative parameters for this compound and Alexa Fluor 750.
| Property | This compound | Alexa Fluor 750 |
| Maximum Excitation (λex) | ~744 nm (in Ethanol) | ~749 nm |
| Maximum Emission (λem) | ~780 nm (in Ethanol) | ~775 nm |
| Molar Extinction Coefficient (ε) | ~240,000 cm⁻¹M⁻¹ (in Ethanol, estimated) | ~270,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.40 (in Ethanol) | 0.12 |
| Brightness (ε x Φ) | ~96,000 | ~32,400 |
| Chemical Structure | Carbocyanine | Sulfonated Carbocyanine |
In-Depth Comparison
Spectral Properties: Both this compound and Alexa Fluor 750 operate in a similar spectral range, with excitation and emission maxima around the 750-780 nm window, making them compatible with instrumentation equipped with a 750 nm laser line.
Brightness: A crucial parameter for signal detection, brightness is the product of the molar extinction coefficient and the quantum yield. Based on available data, this compound exhibits a significantly higher quantum yield in organic solvents like ethanol compared to Alexa Fluor 750 in an aqueous buffer. This results in a theoretical brightness for this compound that is nearly three times greater than that of Alexa Fluor 750 under these conditions. However, it is important to note that the performance of cyanine dyes like this compound can be more sensitive to the local environment and conjugation, which may affect their quantum yield in biological applications. Alexa Fluor 750, a member of the well-established Alexa Fluor family, is known for its robust performance and pH insensitivity across a wide range.
Experimental Protocols
To facilitate a direct and unbiased comparison of these dyes in a laboratory setting, the following experimental protocols are provided.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Materials:
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Solvent (e.g., ethanol for this compound, PBS for Alexa Fluor 750)
Procedure:
-
Prepare a stock solution of the dye of a known concentration by accurately weighing the dye and dissolving it in a precise volume of the chosen solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration.
-
The molar extinction coefficient is the slope of the resulting linear regression.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence of the test sample to a standard with a known quantum yield. For this spectral region, a common reference standard is Indocyanine Green (ICG) in DMSO (Φ = 0.13).
Materials:
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
-
UV-Vis spectrophotometer
-
Chosen solvent
-
Quantum yield standard (e.g., ICG)
Procedure:
-
Prepare a series of dilute solutions of both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the test dye and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Assessment of Photostability
Photostability is assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.
Materials:
-
Fluorescence microscope with a suitable filter set and a stable light source
-
Camera for image acquisition
-
Software for image analysis
Procedure:
-
Prepare a sample of the dye (e.g., conjugated to a protein or encapsulated).
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample under the same conditions.
-
Acquire images at regular intervals over a defined period.
-
Measure the mean fluorescence intensity of a region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the key performance parameters of fluorescent dyes.
Conclusion
Both this compound and Alexa Fluor 750 are potent near-infrared dyes suitable for a variety of research applications. For experiments where absolute brightness is the primary concern and the solvent environment can be controlled, this compound presents a compelling option due to its high quantum yield. Conversely, for applications demanding high photostability, pH insensitivity, and reliable performance in complex biological systems, Alexa Fluor 750 is a well-validated and robust choice. Ultimately, the optimal dye selection will depend on the specific experimental requirements and constraints. The provided protocols offer a framework for researchers to perform their own head-to-head comparisons to determine the most suitable fluorophore for their scientific inquiries.
A Researcher's Guide to Validating the Specificity of Novel Protein Labeling Probes
The core principle of specificity validation is to demonstrate, through multiple independent methods, that the signal generated by the probe is directly and exclusively associated with the target protein. A weight-of-evidence approach, combining biochemical and cell-based assays, is the gold standard for building confidence in a new labeling tool.
Comparative Overview of Core Validation Strategies
A multi-pronged approach is essential for robustly validating the specificity of a new labeling probe. The following table summarizes key experimental strategies, their underlying principles, and their respective strengths and limitations.
| Validation Method | Principle | Information Gained | Pros | Cons |
| Western Blotting | Detects labeled proteins in a complex mixture (e.g., cell lysate) separated by molecular weight. | Confirms labeling of a protein at the expected molecular weight of the target. Reveals off-target protein labeling. | Widely accessible; provides molecular weight information; good initial screen for cross-reactivity. | May not detect off-target proteins of similar size; relies on antibody quality for total protein comparison. |
| Mass Spectrometry | Unambiguously identifies the protein that has been labeled by the probe and can pinpoint the exact amino acid residue(s) of modification. | Definitive identification of the target protein and any off-target interactors. Maps the precise binding site. | Highest level of confidence for target identification; provides site-specific information. | Requires specialized equipment and expertise; can be costly and time-consuming. |
| Target Knockdown/Knockout | Compares the labeling signal in normal cells versus cells where the target protein expression has been silenced (e.g., via siRNA, shRNA, or CRISPR). | Demonstrates that the labeling signal is dependent on the presence of the target protein. | Strong evidence for specificity in a cellular context; rules out non-specific binding to other cellular components. | Can be technically challenging to establish cell lines; potential for incomplete knockdown or off-target effects from the knockdown method itself. |
| Competition Assay | Pre-incubation of the sample with an excess of an unlabeled molecule (e.g., a known inhibitor or ligand) that binds to the same site as the probe. | Shows that the probe binds to a specific, saturable site on the target protein. | Provides evidence for binding site specificity; relatively simple to perform. | Requires a known, high-affinity competitor; does not rule out off-target binding at other sites. |
| Overexpression System | Compares labeling signal in control cells versus cells engineered to overexpress the target protein. | Demonstrates that the labeling signal correlates with the expression level of the target protein. | Complements knockdown studies; provides a positive control for target engagement. | Overexpression can lead to protein mislocalization or aggregation, creating artifacts. |
| Fluorescence Microscopy | Visualizes the subcellular localization of the labeling signal. | Confirms that the probe localizes to the same cellular compartments as the known target protein. | Provides spatial information in the context of an intact cell; can reveal mislocalization due to off-target binding. | Resolution may be insufficient to distinguish between specific and non-specific binding in crowded compartments. |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible validation experiments. Below are protocols for three fundamental specificity assays.
Protocol 1: Western Blot Analysis of "Hitci"-Labeled Cell Lysates
This protocol is designed to verify that "this compound" labels a protein of the correct molecular weight corresponding to the target of interest.
-
Cell Culture and Lysis:
-
Culture cells known to express the target protein (positive control) and cells with low or no expression (negative control), if available.
-
Treat the cells with the "this compound" probe at a predetermined concentration and for a specific duration, including an untreated control group.
-
Wash cells with cold PBS to remove unbound probe.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per lane).
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Detection of Labeled Protein: If "this compound" is fluorescent, image the membrane directly on a suitable imager. If "this compound" contains a tag like biotin, incubate with streptavidin-HRP and detect via chemiluminescence.
-
Detection of Target Protein: Following signal detection from the probe, strip the membrane (if necessary) and re-probe with a validated primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody for chemiluminescence detection.
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Compare the band corresponding to the "this compound" signal with the band from the target protein antibody. A specific signal will appear at the same molecular weight.
-
Assess for any additional bands in the "this compound" lane, which would indicate off-target labeling.
-
Protocol 2: Specificity Validation Using Target Protein Knockdown
This experiment provides strong evidence of specificity by demonstrating that the "this compound" signal diminishes when the target protein is depleted.
-
Cell Line Preparation:
-
Generate a stable cell line with constitutive knockdown of the target protein using shRNA, or perform transient knockdown using siRNA. A non-targeting (scramble) siRNA/shRNA should be used as a control.
-
Verify the knockdown efficiency by Western blot or qPCR. A reduction of >70% in protein expression is recommended.
-
-
Probe Labeling and Analysis:
-
Plate the control (scramble) and knockdown cells at the same density.
-
Treat both cell populations with the "this compound" probe under identical conditions.
-
Analyze the labeling signal using one of two methods:
-
Fluorescence Microscopy: Fix, permeabilize, and image the cells. Quantify the average fluorescence intensity per cell for both control and knockdown populations.
-
Flow Cytometry: Harvest the cells, wash, and analyze the fluorescence intensity on a flow cytometer.
-
-
-
Data Analysis:
-
Calculate the percentage reduction in mean fluorescence intensity in the knockdown cells compared to the control cells. A significant decrease in signal that correlates with the reduction in target protein expression validates specificity.
-
Protocol 3: In-Cell Competitive Binding Assay
This assay determines if "this compound" binds to a specific site that can be blocked by a known competitor.
-
Experimental Setup:
-
Culture cells expressing the target protein in a multi-well plate (e.g., 96-well plate suitable for imaging or flow cytometry).
-
Prepare a high-concentration stock of a known, unlabeled competitor (e.g., a specific inhibitor or substrate for the target protein).
-
-
Competition and Labeling:
-
Pre-incubation: Treat cells with a range of concentrations of the unlabeled competitor (e.g., 100x, 10x, 1x the concentration of the "this compound" probe) for 1-2 hours. Include a vehicle-only control (no competitor).
-
Labeling: Without washing out the competitor, add the "this compound" probe to all wells at its optimal working concentration (e.g., 1x). Incubate for the standard labeling duration.
-
Wash the cells to remove unbound probe and competitor.
-
-
Signal Quantification:
-
Fix the cells and quantify the "this compound" signal using a high-content imager or flow cytometer.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity as a function of the competitor concentration. A specific probe will show a dose-dependent decrease in signal as the competitor concentration increases, indicating displacement from the target binding site.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental logic and biological context.
Caption: Workflow for validating the specificity of a new labeling probe.
Caption: Logical diagram of a competitive binding assay.
Caption: A hypothetical signaling pathway studied using a "this compound" probe.
Comparison with Alternative Labeling Technologies
While "this compound" represents a chemical labeling approach, it is important to consider its place among other protein labeling paradigms. Each method has inherent advantages and disadvantages regarding specificity.
| Labeling Technology | Mechanism | Specificity Determinant | Pros | Cons |
| Chemical Labeling (e.g., "this compound") | Covalent attachment of a probe to specific amino acid side chains (e.g., cysteines, lysines). | The chemical reactivity of the probe and the accessibility of the target residue. | Can be used in live cells; small probes are less likely to perturb function. | Potential for off-target labeling of accessible, reactive residues on other proteins. |
| Enzymatic Labeling | An enzyme specifically recognizes a short peptide sequence engineered into the target protein and attaches a label. | The high specificity of the enzyme-substrate interaction. | Extremely high specificity; labeling site is precisely controlled. | Requires genetic modification of the target protein; the enzyme and labeled substrate must be introduced into the system. |
| Genetic Tagging (e.g., GFP) | The gene for a fluorescent protein (like GFP) is fused to the gene of the target protein, creating a fusion protein. | The genetic fusion itself ensures the label is only on the target protein. | Inherently specific to the target protein; excellent for live-cell imaging. | The large tag can interfere with protein function, localization, or interactions; requires genetic modification. |
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
A Comparative Guide to HITCI Dye in Scientific Research
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes, selecting the optimal probe is paramount for experimental success. This guide provides a comprehensive comparison of 1,1',3,3,3',3'-hexamethylindotricarbocyanine iodide (HITCI) with other commonly used NIR dyes, namely Cy5 and Alexa Fluor 647. By presenting objective performance data, detailed experimental methodologies, and visual workflows, this guide aims to facilitate an informed decision-making process for your specific research needs.
Core Performance Characteristics: A Quantitative Overview
The selection of a fluorescent dye is often governed by its intrinsic photophysical properties. Here, we summarize the key performance indicators for this compound, Cy5, and Alexa Fluor 647. It is important to note that these values can be influenced by the experimental environment, such as the solvent used.
| Property | This compound | Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~740 | ~646 - 649 | ~650 |
| Emission Maximum (nm) | ~775 | ~662 - 670 | ~665 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Data not available | ~250,000 | ~239,000 - 270,000[1] |
| Fluorescence Quantum Yield (Φf) | 0.283 (in Ethanol)[2][3] | ~0.2 - 0.28[1] | 0.33 (in PBS)[4] |
| Brightness (Ext. Coeff. x Φf) | Data not available | ~50,000 - 70,000 | ~78,870 - 89,100 |
| Photostability | Less characterized | Less photostable | More photostable |
Note: Brightness is a calculated metric to provide a theoretical measure of a dye's fluorescence intensity. The lack of a readily available molar extinction coefficient for this compound in the scientific literature prevents a direct brightness comparison.
In-Depth Performance Comparison
Brightness and Quantum Yield
Photostability
A critical factor for imaging applications, particularly those requiring long or repeated exposures, is the photostability of the fluorophore. Extensive studies have demonstrated that Alexa Fluor 647 is significantly more photostable than Cy5. In one comparative experiment under continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55%. While direct quantitative photostability data for this compound in comparison to these dyes is limited, the general trend for cyanine dyes suggests that photostability can be a limiting factor.
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent dyes. Below are representative protocols for common applications that can be adapted for use with this compound.
Non-Covalent Protein Labeling and Analysis
This protocol describes a method for the non-covalent labeling of proteins with this compound for analysis by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection.
Materials:
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
Protein solution (e.g., Human Serum Albumin or Trypsinogen at 1 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Capillary Electrophoresis system with a laser-induced fluorescence detector
Procedure:
-
Pre-column Labeling:
-
Mix the protein solution with the this compound stock solution at a desired molar ratio.
-
Incubate the mixture at room temperature for 30 minutes in the dark.
-
The resulting solution containing the this compound-protein complex can be directly analyzed by CE-LIF.
-
-
On-column Labeling:
-
Fill the capillary with the protein solution.
-
Inject a plug of the this compound solution into the capillary.
-
Apply the separation voltage. The labeling reaction occurs in-situ as the dye and protein migrate and co-elute.
-
-
CE-LIF Analysis:
-
Use an appropriate capillary (e.g., fused silica, 50 µm i.d.).
-
Employ a suitable running buffer (e.g., 20 mM sodium phosphate buffer, pH 7.4).
-
Set the laser excitation wavelength to match the absorption maximum of the this compound-protein complex (around 750 nm).
-
Detect the fluorescence emission at the corresponding emission maximum (around 780 nm).
-
General Protocol for Cellular Imaging
This protocol provides a general workflow for staining cells with fluorescent dyes like this compound for microscopic analysis.
Caption: A generalized workflow for immunofluorescence staining of cells.
In Vivo Imaging Protocol
This protocol outlines the basic steps for performing in vivo fluorescence imaging in a mouse model.
Caption: A typical workflow for in vivo fluorescence imaging experiments.
Potential Applications and Considerations
This compound, as a commercially available NIR dye, offers the advantage of operating in a spectral region where tissue autofluorescence is reduced, making it suitable for in vivo imaging applications. Its positive charge may influence its interaction with cellular components. While specific signaling pathway applications are not extensively documented, its utility as a non-covalent label for proteins suggests its potential in studying protein dynamics and interactions.
For applications demanding high photostability and brightness, such as super-resolution microscopy (STORM, PALM) or long-term live-cell imaging, Alexa Fluor 647 is generally the superior choice based on available data. Cy5 remains a widely used and cost-effective option for many standard fluorescence applications.
The choice between this compound, Cy5, and Alexa Fluor 647 will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and the nature of the biological sample. This guide provides the foundational data to aid researchers in making an informed selection for their fluorescence-based studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Navigating the Disposal of HITCI: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves and a lab coat or protective clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.
General Handling Advice:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
Chemical and Physical Properties of HITCI
A summary of the known quantitative data for this compound is provided below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Solvents |
| Molecular Formula | C₂₉H₃₃IN₂ | Methanol |
| Molecular Weight | 536.49 g/mol | Ethanol |
| Appearance | Brown crystalline solid | DMSO |
| Purity | ≥98% (HPLC) | |
| Melting Point | 198°C | |
| UV/Vis Absorption Max (λmax) | 740±1 nm (in Methanol, Ethanol), 751 nm (in DMSO) | |
| Fluorescence Emission Max (λmax) | 778 nm (in Methanol, Ethanol), 792 nm (in DMSO) |
Step-by-Step Disposal Protocol
This protocol is based on conservative, safety-first principles for chemical waste.
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in hazardous waste management.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Organic Waste: If this compound is dissolved in organic solvents like methanol, ethanol, or DMSO, it should be collected in a separate, compatible hazardous waste container designated for flammable organic waste.[1][2]
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid hazardous waste. Place them in a sealed, labeled bag or container.
-
Empty Vials: Triple-rinse the original this compound vial. The first rinse, whether with water or an organic solvent, should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal with copious amounts of water, but this is highly dependent on institutional guidelines and local regulations. Always consult your EHS department.
NEVER dispose of this compound waste in the regular trash or down the drain without explicit permission from your institution's EHS department.
Step 2: Labeling and Storage of Waste
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Clearly label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (this compound)."
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure that incompatible waste types are stored separately to prevent dangerous reactions.
Step 3: Waste Neutralization/Degradation (Expert-Level Procedure)
Experimental Protocol: Oxidative Degradation (General Principle)
-
Reagents: A potential method involves the use of a strong oxidizing agent, such as a solution of sodium hypochlorite (bleach) or potassium permanganate. The choice of oxidizing agent and its concentration must be carefully considered to ensure complete degradation without causing a hazardous reaction.
-
Methodology:
-
In a chemical fume hood, dilute the this compound waste solution to a low concentration.
-
Slowly add the oxidizing agent to the this compound solution while stirring. The reaction may be exothermic.
-
Monitor the reaction for color change, which would indicate the degradation of the dye.
-
After the reaction is complete, the resulting solution must still be treated as hazardous waste and disposed of according to institutional protocols, as it will contain the degradation products and residual oxidizing agent.
-
It is critical to reiterate that this is a generalized protocol and has not been specifically validated for this compound. ALWAYS consult with your EHS department before attempting any chemical treatment of hazardous waste.
Step 4: Arranging for Professional Disposal
Once your hazardous waste containers are full, contact your institution's EHS department to arrange for a pickup. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with all federal, state, and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By following these procedures and always prioritizing safety and compliance, you can ensure the responsible management of this compound waste in your laboratory, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Protocols for Handling HITCI
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide), a fluorescent dye commonly used in laboratory applications. Adherence to these procedural guidelines is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles, Face Shield | Tightly sealing safety goggles and a face shield are necessary to protect against splashes and airborne particles.[1] |
| Skin | Chemical-resistant Gloves, Protective Clothing | Wear protective gloves and clothing.[1] The specific glove material should be selected based on the solvents used and breakthrough time. A lab coat is standard. |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator should be worn if exposure limits are exceeded or if irritation is experienced. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be required.[1] All respiratory protection must be in accordance with local regulations.[1] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation [2]
-
Eye Irritation
-
Specific target organ toxicity — single exposure (Respiratory system)
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
Handling:
-
Do not get in eyes, on skin, or on clothing.
-
Use with local exhaust ventilation.
-
Do not eat, drink, or smoke when using this product.
-
Wash contaminated clothing before reuse.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Keep out of the reach of children.
-
Store in properly labeled containers.
Accidental Release and First Aid Measures
Accidental Release: In the event of a spill, immediately implement the following procedures:
-
Evacuate the area.
-
Wear appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If symptoms persist, call a physician.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
